Concanamycin B
Description
Properties
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXGIBOZQZSAT-XDUMZDCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317470 | |
| Record name | Concanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81552-33-2 | |
| Record name | Concanamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81552-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Concanamycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Origin and Elucidation of Concanamycin B: A Technical Guide
Abstract
Concanamycin B is a potent and highly specific macrolide antibiotic that has garnered significant interest within the scientific community for its targeted inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides an in-depth exploration of the origin of this compound, from its initial discovery in Streptomyces species to detailed protocols for its production, isolation, and characterization. The document outlines the molecular mechanism of V-ATPase inhibition and its downstream effects on critical cellular pathways, such as endosomal trafficking and antigen presentation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological and experimental workflows.
Introduction and Physicochemical Properties
This compound belongs to the plecomacrolide family of antibiotics, a class of natural products characterized by a large macrolactone ring. It was first isolated in 1982 from the bacterium Streptomyces diastatochromogenes.[1][2] Its primary mechanism of action is the potent and specific inhibition of V-ATPase, an essential proton pump responsible for acidifying various intracellular compartments in eukaryotic cells.[1][3] This inhibitory activity makes this compound a valuable tool for studying cellular processes dependent on vesicular acidification and a potential scaffold for the development of therapeutics for diseases such as cancer, osteoporosis, and viral infections.[4][5]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₄₅H₇₃NO₁₄ | [3][6][7] |
| Molecular Weight | 852.1 g/mol | [3][6][7] |
| CAS Number | 81552-33-2 | [3][7] |
| Appearance | Solid | [3][8] |
| Purity | >98% (Commercially available) | [8] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3][7] |
| Storage Temperature | -20°C | [3][7] |
| Synonyms | 8-deethyl-8-methyl-Concanamycin A; MCH 210 | [3] |
Production and Isolation
This compound is a secondary metabolite produced through microbial fermentation. Due to its complex structure, fermentation remains the primary source of this compound, as total synthesis is challenging.[4] While originally isolated from Streptomyces diastatochromogenes S-45, other strains, such as Streptomyces eitanensis, have been engineered for enhanced production.[2][5]
Fermentation and Production Yields
Initial production titers of this compound in wild-type strains were relatively low. However, through metabolic engineering strategies, such as the overexpression of regulatory genes within the concanamycin biosynthetic gene cluster, production has been significantly enhanced.[4][5]
| Strain | Fermentation Conditions | This compound Titer (mg/L) | Reference |
| Streptomyces (Wild Type) | Standard Batch Fermentation | ~20 | [4] |
| Engineered S. eitanensis DHS10676 | Optimized media with sodium propionate supplementation | 306.5 ± 42.1 | [4] |
Experimental Protocol: Fermentation of Engineered S. eitanensis
This protocol is adapted from methodologies developed for high-titer concanamycin production.[4]
-
Strain Activation: Inoculate a starter culture of engineered S. eitanensis in a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
Production Culture Inoculation: Transfer the seed culture (e.g., 5% v/v) into a production medium. An optimized medium may contain glucose, yeast extract, peptone, and other trace elements. For enhanced this compound production, supplement the medium with sodium propionate.
-
Fermentation: Incubate the production culture at 30°C with shaking at 200 rpm for 16-24 days. Monitor the culture periodically for growth and secondary metabolite production.
-
Harvesting: After the incubation period, harvest the fermentation broth by centrifugation at 10,000 rpm to separate the mycelium from the supernatant. This compound is typically found in the mycelial cake.
Experimental Protocol: Isolation and Purification of this compound
This protocol describes a general workflow for extracting and purifying this compound from the fermentation harvest.[4][9]
-
Extraction: Extract the mycelial biomass with an organic solvent such as ethyl acetate or methanol. Repeat the extraction process multiple times to ensure complete recovery. Pool the organic extracts.
-
Solvent Evaporation: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Initial Purification (Flash Chromatography): Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto silica gel. Perform normal-phase flash chromatography using a gradient of ethyl acetate in hexane. Collect fractions and analyze for the presence of this compound (e.g., by TLC or HPLC).
-
Final Purification (HPLC): Pool the fractions containing this compound and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Purity Assessment: Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10]
Workflow for this compound Production and Isolation
References
- 1. This compound inhibits the expression of newly-synthesized MHC class II molecules on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized production of concanamycins using a rational metabolic engineering strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C45H73NO14 | CID 6440685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. This compound, H+-ATPase inhibitor (CAS 81552-33-2) | Abcam [abcam.com]
- 9. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Concanamycin B: A Comprehensive Technical Guide to a Specific Vacuolar H+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin B is a potent and specific inhibitor of vacuolar H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps essential for the acidification of various intracellular organelles in eukaryotic cells.[1][2] This macrolide antibiotic, originally isolated from Streptomyces species, has become an invaluable tool in cell biology research and presents potential therapeutic applications due to its profound effects on cellular processes reliant on pH homeostasis.[1][2] By disrupting the proton gradient across vacuolar and lysosomal membranes, this compound interferes with a multitude of cellular functions, including protein trafficking and degradation, autophagy, and signaling pathways critical for cell growth and survival. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key cellular signaling pathways.
Chemical and Physical Properties
This compound is a complex macrolide with the chemical formula C45H73NO14 and a molecular weight of 852.1 g/mol . For experimental purposes, it is typically solubilized in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Solutions can be stored at -20°C for up to a month, but it is recommended to prepare fresh solutions for optimal activity.[1]
Mechanism of Action: Specific Inhibition of V-ATPase
The primary molecular target of this compound is the vacuolar H+-ATPase (V-ATPase). V-ATPases are large, multi-subunit protein complexes responsible for pumping protons from the cytoplasm into the lumen of organelles such as lysosomes, endosomes, and the Golgi apparatus, as well as across the plasma membrane in specialized cells. This proton translocation is fueled by the hydrolysis of ATP.
The V-ATPase complex consists of two main domains: the peripheral V1 domain, which contains the catalytic sites for ATP hydrolysis, and the integral membrane V0 domain, which forms the proton-translocating pore. This compound exerts its inhibitory effect by binding with high affinity to the V0 domain, thereby blocking the rotation of the proteolipid ring and preventing proton transport across the membrane. This action effectively decouples ATP hydrolysis from proton pumping, leading to a rapid increase in the pH of the affected organelles.
Quantitative Data Presentation
| Parameter | Value | Context | Reference |
| IC50 | ~5 nM | Inhibition of vacuolar H+-ATPases. | |
| Effective Concentration | 5-25 nM | Inhibition of lipid droplet and cholesterol ester accumulation in J774 macrophages. | |
| Effective Concentration | 100 nM | Inhibition of autophagic flux in Chlamydomonas. |
It is important to note that the exact IC50 value can vary depending on the cell type, the specific V-ATPase isoform expressed, and the experimental conditions of the assay. Researchers are encouraged to determine the optimal concentration of this compound for their specific experimental system.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
V-ATPase Activity Assay (Colorimetric)
This protocol measures the ATPase activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The assay is adapted for a microplate format and relies on the colorimetric detection of Pi.
Materials:
-
Purified V-ATPase-containing membrane fractions
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (100 mM)
-
Malachite Green Reagent: (e.g., from a commercial ATPase/GTPase activity assay kit)
-
Phosphate Standard (e.g., 1 mM KH2PO4)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare V-ATPase Samples: Thaw the purified V-ATPase membrane fractions on ice. Dilute the fractions to the desired concentration in Assay Buffer.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.
-
Pre-incubation with Inhibitor: In the microplate wells, add 10 µL of each this compound dilution (or DMSO control) to 80 µL of the diluted V-ATPase sample. Incubate at room temperature for 30 minutes.
-
Initiate the Reaction: Start the reaction by adding 10 µL of ATP solution to each well for a final concentration of 10 mM. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Stop the reaction and detect the released phosphate by adding 150 µL of Malachite Green Reagent to each well. Incubate at room temperature for 20-30 minutes for color development.
-
Measure Absorbance: Read the absorbance of each well at 620-650 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by measuring the absorbance of known concentrations of the Phosphate Standard.
-
Convert the absorbance readings of the samples to the amount of phosphate released using the standard curve.
-
Calculate the V-ATPase activity (e.g., in nmol Pi/min/mg protein).
-
Plot the V-ATPase activity as a function of the this compound concentration and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and a DMSO control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Express the results as a percentage of the viability of the control (DMSO-treated) cells.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value for cytotoxicity.
-
Measurement of Vacuolar/Lysosomal pH
This protocol uses a fluorescent pH indicator, such as LysoTracker Red DND-99 or BCECF-AM, to measure changes in the pH of acidic organelles upon treatment with this compound.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
LysoTracker Red DND-99 or BCECF-AM stock solution
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Loading with pH Indicator:
-
For LysoTracker: Incubate the cells with a final concentration of 50-75 nM LysoTracker Red DND-99 in pre-warmed live-cell imaging medium for 30-60 minutes at 37°C.
-
For BCECF-AM: Incubate the cells with a final concentration of 1-5 µM BCECF-AM in pre-warmed live-cell imaging medium for 30-60 minutes at 37°C.
-
-
Wash: Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove the excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells.
-
Treatment with this compound: Add this compound to the imaging medium at the desired final concentration (e.g., 100 nM).
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 5-10 minutes) to monitor the change in fluorescence intensity over time. A decrease in the fluorescence of LysoTracker Red or a change in the fluorescence ratio of BCECF (at two different excitation wavelengths) indicates an increase in vacuolar/lysosomal pH.
-
Data Analysis:
-
Quantify the fluorescence intensity or ratio in the lysosomes/vacuoles of individual cells over time using image analysis software.
-
Plot the change in fluorescence as a function of time to visualize the kinetics of pH change induced by this compound.
-
Signaling Pathways and Cellular Processes Affected by this compound
By disrupting the function of V-ATPases, this compound has pleiotropic effects on cellular signaling and physiology.
Autophagy
Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases. The acidic environment of the lysosome is crucial for the activity of these hydrolases. This compound, by neutralizing the lysosomal pH, blocks the final step of autophagy – the degradation of the autophagic cargo. This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.
mTOR Signaling
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated at the lysosomal surface in response to growth factors and nutrients. V-ATPase plays a crucial role in this process by acting as a scaffold and potentially as a sensor for amino acids, facilitating the recruitment and activation of mTORC1 at the lysosome. By inhibiting V-ATPase, this compound disrupts the localization and activation of mTORC1, thereby inhibiting downstream signaling pathways that promote protein synthesis and cell growth.
Experimental Workflow: Investigating this compound's Effects
A typical workflow to investigate the cellular effects of this compound involves a multi-faceted approach, combining biochemical and cell-based assays.
Conclusion
This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for dissecting the roles of organellar acidification in a wide array of cellular processes. Its ability to potently disrupt vacuolar pH homeostasis provides a means to study complex pathways such as autophagy and mTOR signaling. For drug development professionals, understanding the profound cellular consequences of V-ATPase inhibition is critical for evaluating its therapeutic potential, particularly in diseases characterized by aberrant cell growth and metabolism, such as cancer. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and scientists aiming to effectively utilize this compound in their investigations. As with any potent inhibitor, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
The Biological Activity of Concanamycin B: A Technical Guide for Researchers
Executive Summary: Concanamycin B is a potent and specific macrolide antibiotic belonging to the plecomacrolide family, originally isolated from Streptomyces diastatochromogenes[1]. Its primary and most well-characterized biological activity is the specific inhibition of Vacuolar-type H+-ATPase (V-ATPase) at nanomolar concentrations. This inhibitory action disrupts the acidification of various intracellular organelles, making this compound an invaluable tool for investigating a multitude of cellular processes. This guide provides an in-depth overview of its mechanism of action, key biological effects—including the modulation of autophagy, anticancer and antiviral activities—and detailed protocols for its application in research settings.
Core Mechanism of Action: V-ATPase Inhibition
The biological effects of this compound stem from its highly specific interaction with Vacuolar-type H+-ATPase (V-ATPase).
The Target: Vacuolar-Type H+-ATPase (V-ATPase)
V-ATPases are ATP-dependent proton pumps essential for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a vast array of cellular functions, including protein degradation, receptor recycling, and vesicle trafficking. The enzyme is a complex multi-subunit protein composed of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which translocates protons across the membrane[2].
Molecular Interaction and Cellular Consequence
This compound, along with its close analog Concanamycin A, specifically binds to the proteolipid subunit c within the V0 membrane domain of the V-ATPase[3][4]. This binding event physically obstructs the proton translocation channel, effectively halting the pump's activity. The immediate consequence is a rapid increase in the luminal pH of target organelles, neutralizing the acidic environment necessary for their proper function[5][6]. This potent inhibition occurs at low nanomolar concentrations, demonstrating high specificity for V-ATPases over other types of ATPases[2][7].
References
- 1. agscientific.com [agscientific.com]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 7. researchgate.net [researchgate.net]
Concanamycin B: A Technical Guide to its Function in Lysosomal Acidification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the function of Concanamycin B, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase), and its profound impact on lysosomal acidification. This document provides a comprehensive overview of its mechanism of action, quantitative effects, detailed experimental protocols, and relevant cellular pathways.
Core Function: Inhibition of Lysosomal Acidification
This compound is a macrolide antibiotic that specifically targets and inhibits the V-ATPase, a proton pump essential for acidifying intracellular compartments, most notably lysosomes.[1][2][3] The acidic environment of the lysosome, typically maintained at a pH of 4.5-5.0, is critical for the optimal activity of a host of hydrolytic enzymes responsible for the degradation of cellular waste, pathogens, and macromolecules.
By binding to the V-ATPase, this compound obstructs the translocation of protons into the lysosomal lumen, leading to a rapid increase in intra-lysosomal pH.[4][5] This disruption of the proton gradient effectively neutralizes the acidic environment, thereby impairing the digestive capacity of the lysosome. This inhibitory action makes this compound a powerful tool for studying lysosomal function and a potential therapeutic agent in various disease contexts.[3]
Mechanism of Action
This compound, like its close analog Concanamycin A, is a highly specific inhibitor of V-ATPases, showing significantly less activity against other ATPases such as P-type and F-type ATPases.[6] The inhibitory binding site for concanamycins has been localized to the c-subunit of the V0 transmembrane domain of the V-ATPase complex.[2] This interaction allosterically prevents the rotation of the c-ring, which is a critical step in the proton translocation process, thus halting the pump's activity.
The inhibition of V-ATPase by this compound has far-reaching consequences for cellular processes that depend on lysosomal function, including:
-
Autophagy: The final step of autophagy, the fusion of autophagosomes with lysosomes to form autolysosomes and subsequent degradation of the cargo, is blocked by this compound due to the requirement of an acidic environment for lysosomal hydrolase activity.[7]
-
Endocytosis and Receptor Recycling: The proper sorting and recycling of receptors from endosomes, a process that relies on pH gradients within the endo-lysosomal pathway, is disrupted.
-
Bone Resorption: Osteoclasts utilize V-ATPases to secrete acid into the resorption lacuna, a process essential for bone demineralization. This compound has been shown to inhibit this process.
Quantitative Data on this compound's Effects
The following table summarizes key quantitative data regarding the inhibitory effects of this compound and its analog, Concanamycin A.
| Parameter | Compound | Value | Cell Type/System | Reference |
| Inhibition of Lysosomal Acidification | This compound | Significant inhibition at 4 nM | Macrophage J774 cells | [1] |
| IC50 for V-ATPase Inhibition | Concanamycin A | 10 nM | Manduca sexta midgut V-ATPase | [2] |
| Cholesteryl-ester Synthesis Inhibition (IC50) | This compound | 14 nM | Macrophage J774 cells | [1] |
| Inhibition of Oxidized LDL Degradation | This compound | ~80% inhibition at 25 nM | Macrophage J774 cells | [1] |
| Increase in Lysosomal pH | Concanamycin A | Effective at 1 nM | HMEC-1 and HUVEC cells | [8] |
Experimental Protocols
Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes a ratiometric fluorescence-based method to quantify lysosomal pH in live cells.
Materials:
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Live-cell imaging medium
-
Phosphate-buffered saline (PBS)
-
Calibration buffers (pH range 4.0 to 7.5)
-
Nigericin and Monensin (ionophores)
-
Fluorescence microscope with dual-emission detection capabilities
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium for 5-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images at two different emission wavelengths (e.g., ~450 nm for blue fluorescence and ~520 nm for yellow fluorescence) with excitation around 360-400 nm.
-
Standard Curve Generation:
-
Treat cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin to equilibrate the intracellular and extracellular pH.
-
Incubate for 5-10 minutes.
-
Image the cells and record the fluorescence intensity ratio (yellow/blue).
-
Repeat this process for a series of calibration buffers with known pH values to generate a standard curve of fluorescence ratio versus pH.
-
-
Data Analysis: Determine the fluorescence ratio of the experimental samples (treated with this compound) and extrapolate the lysosomal pH from the standard curve.
V-ATPase Activity Assay (Concanamycin-Sensitive ATP Hydrolysis)
This protocol measures the specific activity of V-ATPase by quantifying the amount of ATP hydrolyzed in the presence and absence of this compound.
Materials:
-
Isolated lysosomes or vacuolar vesicles
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl)
-
ATP solution
-
This compound solution
-
Phosphate detection reagent (e.g., Malachite green-based reagent)
Procedure:
-
Reaction Setup: Prepare two sets of reaction tubes. To one set, add a final concentration of 100 nM this compound. To the other set (control), add the vehicle (e.g., DMSO).
-
Enzyme Addition: Add a known amount of isolated lysosomal protein to each tube.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric assay, such as the malachite green assay.
-
Data Analysis: Calculate the V-ATPase activity by subtracting the ATPase activity in the presence of this compound (non-V-ATPase activity) from the total ATPase activity in the control samples.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Lysosomal De-acidification
References
- 1. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Molecular Target of Concanamycin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Concanamycin B, a member of the plecomacrolide class of antibiotics, is a highly potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of various intracellular organelles and, in some cell types, for regulating extracellular pH. By targeting the V-ATPase, this compound disrupts a multitude of cellular processes, including protein trafficking, autophagy, endocytosis, and bone resorption. This guide provides a comprehensive overview of the molecular interactions between this compound and its target, details on its effects on cellular signaling, and protocols for key experimental assays.
The Molecular Target: Vacuolar H+-ATPase (V-ATPase)
The primary and specific molecular target of this compound is the vacuolar H+-ATPase (V-ATPase) .[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, such as lysosomes, endosomes, and the Golgi apparatus.[3] This acidification is essential for a wide range of cellular functions.
Binding Site and Mechanism of Action
This compound, along with its close relative Concanamycin A, binds to the Vo subunit of the V-ATPase complex.[4] Specifically, the binding site has been identified on the proteolipid subunit c within the transmembrane Vo domain.[4][5] This interaction is of high affinity, occurring at nanomolar concentrations.[2][6]
The binding of this compound to subunit c is thought to allosterically inhibit the rotation of the proteolipid ring, which is a critical step in the proton translocation process. This effectively blocks the pumping of protons across the membrane, leading to a rapid increase in the pH of the targeted organelle.
Quantitative Data
The inhibitory potency of this compound on V-ATPase activity has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5 nM | V-ATPases of the vacuolar system (general) | [7][8] |
| IC50 | 14 nM | Cholesteryl-ester synthesis inhibition in macrophage J774 | [9] |
| Effective Concentration | 5-10 nM | Inhibition of lipid droplet accumulation in macrophage J774 | [9] |
| Effective Concentration | 4 nM | Inhibition of ATP-dependent acidification of endosomes and lysosomes in J774 cells | [9] |
Table 1: Inhibitory concentrations of this compound.
Impact on Cellular Signaling Pathways
By inhibiting V-ATPase, this compound significantly impacts several key cellular signaling pathways.
Autophagy
V-ATPase activity is essential for the fusion of autophagosomes with lysosomes and for the degradative function of the resulting autolysosomes, which requires an acidic environment. This compound, by neutralizing lysosomal pH, blocks the autophagic flux. This leads to an accumulation of autophagosomes as their degradation is halted.[10]
Apoptosis
The relationship between V-ATPase inhibition and apoptosis is complex and can be cell-type dependent. In some cancer cells, inhibition of V-ATPase by concanamycins can induce apoptosis.[4][11] This may be linked to the disruption of lysosomal function and the release of lysosomal proteases into the cytoplasm.
Experimental Protocols
V-ATPase Activity Assay (Coupled Enzyme Assay)
This protocol measures the ATP hydrolysis activity of V-ATPase.
Materials:
-
Purified V-ATPase
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2
-
Enzyme Coupling Mix: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 U/mL pyruvate kinase, 10 U/mL lactate dehydrogenase
-
ATP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture by combining the assay buffer and enzyme coupling mix.
-
Add the purified V-ATPase to the reaction mixture in a 96-well plate.
-
Add this compound (or DMSO for control) to the desired final concentration.
-
Initiate the reaction by adding ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the V-ATPase activity as the this compound-sensitive rate of ATP hydrolysis.
Autophagy Flux Assay using Western Blot
This protocol assesses the effect of this compound on the accumulation of the autophagosomal marker LC3-II.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels in this compound-treated cells indicates a blockage of autophagic flux.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a desired time period. Include an untreated control.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion
This compound is a powerful research tool for studying the diverse roles of V-ATPase in cellular physiology and pathology. Its high specificity and potency make it invaluable for dissecting processes dependent on organellar acidification. For drug development professionals, the central role of V-ATPase in diseases such as cancer and osteoporosis makes this compound and its analogs interesting scaffolds for therapeutic development. A thorough understanding of its molecular target and its effects on cellular pathways is crucial for its effective application in both basic research and translational studies.
References
- 1. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech.illinois.edu [biotech.illinois.edu]
- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. google.com [google.com]
- 7. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagic flux is required for the synthesis of triacylglycerols and ribosomal protein turnover in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin B: A Technical Guide to a Potent V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin B is a macrolide antibiotic renowned for its potent and selective inhibition of vacuolar-type H+-ATPase (V-ATPase). This critical enzyme is responsible for acidifying various intracellular organelles, including lysosomes and endosomes, and is involved in a myriad of cellular processes. By disrupting this fundamental mechanism, this compound has emerged as an invaluable tool for investigating cellular physiology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its profound effects on cellular signaling pathways, particularly autophagy and apoptosis. Detailed experimental protocols are provided to facilitate its use in a research setting.
Chemical and Physical Properties
This compound is a complex macrolide with the following key identifiers:
| Property | Value | Citation(s) |
| CAS Number | 81552-33-2 | [1][2][3] |
| Molecular Formula | C45H73NO14 | [1][2][3] |
| Molecular Weight | 852.1 g/mol | [1][3] |
| Appearance | White solid | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol |
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects through the highly specific inhibition of vacuolar H+-ATPase (V-ATPase).[4] V-ATPases are ATP-dependent proton pumps found in the membranes of various cellular organelles.[1][4]
The V-ATPase Complex
The V-ATPase is a multi-subunit complex composed of two main domains:
-
V1 domain: Located in the cytoplasm, this domain is responsible for ATP hydrolysis.
-
V0 domain: Embedded within the membrane, this domain forms the proton-translocating pore.
Inhibition by this compound
This compound, along with its analogue Concanamycin A, binds with high affinity to the c-subunit of the V0 domain.[5] This binding event physically obstructs the rotation of the c-ring, which is essential for proton translocation across the membrane. The inhibition is potent, occurring at nanomolar concentrations.[4] This disruption of proton pumping leads to a failure to acidify the lumen of organelles such as lysosomes, endosomes, and the Golgi apparatus.[6]
Figure 1. Mechanism of V-ATPase Inhibition by this compound.
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase by this compound has far-reaching consequences for cellular function, primarily by disrupting pH homeostasis in critical organelles. This disruption significantly impacts autophagy and can lead to the induction of apoptosis.
Autophagy
Autophagy is a cellular degradation and recycling process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by acidic hydrolases. This compound blocks this process at a late stage.[7]
By inhibiting V-ATPase, this compound prevents the acidification of lysosomes. This elevated lysosomal pH inactivates the acid-dependent hydrolases necessary for the degradation of autophagosomal content. Consequently, autophagosomes accumulate, and the autophagic flux is inhibited.[8] This is often observed as an accumulation of the autophagosome marker LC3-II.[8]
Apoptosis
The induction of apoptosis, or programmed cell death, by this compound is a complex process that can be cell-type dependent. At higher concentrations and with prolonged exposure (e.g., >3 nM for 48 hours in some cell lines), this compound can trigger apoptosis.[2] The underlying mechanisms are thought to involve cellular stress responses initiated by the disruption of organellar function and energy homeostasis.[1][9] Inhibition of V-ATPase can lead to energy stress, activation of stress-sensing proteins, and ultimately engage the mitochondrial pathway of apoptosis.[1][9]
Figure 2. Signaling Consequences of this compound Treatment.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound.
V-ATPase Activity Assay (Colorimetric)
This assay measures the phosphate released from ATP hydrolysis by V-ATPase.
Materials:
-
Isolated cellular fractions containing V-ATPase (e.g., microsomal or lysosomal fractions)
-
This compound (in DMSO)
-
ATPase Assay Buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 50 mM KCl, pH 7.4)
-
ATP solution (100 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare samples by diluting the V-ATPase containing fraction in cold ATPase Assay Buffer.
-
Add the sample to the wells of a 96-well plate.
-
To experimental wells, add this compound to a final concentration of 10-100 nM. For control wells, add an equivalent volume of DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the released phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).
-
V-ATPase activity is calculated as the difference in phosphate released between the control (DMSO) and this compound-treated samples.
Figure 3. Experimental Workflow for V-ATPase Activity Assay.
Measurement of Lysosomal pH
This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with this compound.
Materials:
-
Cultured cells
-
This compound (in DMSO)
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric pH indicator
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells on a glass-bottom dish suitable for live-cell imaging.
-
Incubate the cells with the LysoSensor™ dye (e.g., 1 µM for 5-30 minutes) according to the manufacturer's protocol.
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Acquire baseline fluorescence images using the two excitation/emission wavelengths for the ratiometric dye.
-
Treat the cells with this compound (e.g., 100 nM) or DMSO (control).
-
Acquire fluorescence images at various time points after treatment (e.g., 15, 30, 60 minutes).
-
Calculate the ratio of fluorescence intensities at the two wavelengths for individual lysosomes or whole cells.
-
An increase in the fluorescence ratio (depending on the dye) indicates an increase in lysosomal pH (alkalinization).
Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the accumulation of LC3-II as an indicator of blocked autophagic flux.
Materials:
-
Cultured cells
-
This compound (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in a multi-well plate.
-
Treat cells with the experimental compound of interest.
-
In parallel, treat cells with the experimental compound plus this compound (e.g., 100 nM for the last 2-4 hours of the treatment period). Include a vehicle control and a this compound alone control.
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
The accumulation of LC3-II in the presence of this compound compared to its absence indicates the autophagic flux.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cultured cells (suspension or adherent)
-
This compound (in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with various concentrations of this compound (e.g., 1-100 nM) for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Conclusion
This compound is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for cell biology research. Its ability to disrupt organellar acidification provides a means to study a wide range of cellular processes, including autophagy, endocytosis, and protein trafficking. Furthermore, its pro-apoptotic effects at higher concentrations are of interest in the context of cancer research and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in effectively utilizing this compound to advance their scientific inquiries.
References
- 1. Mode of Cell Death Induction by Pharmacological Vacuolar H+-ATPase (V-ATPase) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. V-ATPase controls tumor growth and autophagy in a Drosophila model of gliomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Use of Concanamycin B in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin B is a macrolide antibiotic and a potent, specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2][3] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, thereby interfering with a multitude of cellular processes including protein trafficking, autophagy, endocytosis, and bone resorption.[1][4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cytotoxicity, autophagy, and apoptosis.
Mechanism of Action
This compound binds to the V0 subunit of the V-ATPase, preventing the translocation of protons across the membrane. This leads to a rapid increase in the pH of acidic organelles. The IC50 for V-ATPase inhibition is approximately 5 nM.[1] This disruption of the proton gradient is the primary mechanism through which this compound exerts its cellular effects.
Figure 1. Mechanism of action of this compound.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for In Vitro Assays
| Assay | Cell Line Example | Concentration Range | Incubation Time | Reference |
| V-ATPase Inhibition | - | IC50: ~5 nM | - | [1] |
| Inhibition of Proliferation | HMEC-1 | 1 - 10 nM | 24 - 48 hours | [7] |
| Apoptosis Induction | HMEC-1 | >3 nM | 48 hours | [7][8] |
| Inhibition of Lipid Droplet Accumulation | J774 macrophages | 5 - 25 nM | 1 hour | |
| Autophagy Flux Analysis | Various | 50 - 100 nM | 2 - 6 hours | General Recommendation |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | -20°C for up to one month |
| Ethanol | Soluble | Prepare fresh |
| Methanol | Soluble | Prepare fresh |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Figure 2. Workflow for MTT-based cytotoxicity assay.
Protocol 2: Autophagy Flux Assay by LC3-II Western Blot
This protocol measures the effect of this compound on autophagic flux by monitoring the accumulation of the autophagosome marker LC3-II.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 50-100 nM) for 2-6 hours. It is crucial to include a control group treated with a known autophagy inducer (e.g., starvation or rapamycin) with and without this compound to assess flux.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control (β-actin). An accumulation of LC3-II and p62 in the presence of this compound indicates inhibition of autophagic flux.
Figure 3. Workflow for autophagy flux analysis.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound by detecting the externalization of phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Figure 4. Workflow for apoptosis detection.
Troubleshooting
-
Low Cytotoxicity: Increase the concentration of this compound or the incubation time. Ensure the cell density is optimal.
-
Inconsistent Western Blot Results: Ensure complete protein transfer and use fresh lysis buffer with protease inhibitors. Optimize antibody concentrations.
-
High Background in Flow Cytometry: Ensure cells are washed properly and handle them gently to avoid mechanical damage. Use compensation controls to set up the flow cytometer correctly.
Conclusion
This compound is a valuable tool for studying cellular processes that are dependent on organellar acidification. By carefully selecting the appropriate concentration and experimental conditions, researchers can effectively investigate its impact on cytotoxicity, autophagy, and apoptosis. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture-based research.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Concanamycin B: A Potent Inhibitor of Bone Resorption for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, osteoporosis, and cancer-induced bone disease.
Introduction
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and metastatic bone cancer. Concanamycin B is a macrolide antibiotic that has been identified as a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] This enzyme is crucial for the acidification of the resorption lacuna by osteoclasts, a necessary step for the dissolution of bone mineral and the degradation of the organic matrix.[1] By targeting V-ATPase, this compound effectively suppresses bone resorption, making it an invaluable tool for in vitro studies of osteoclast function and for the investigation of potential therapeutic strategies for bone diseases.
Mechanism of Action
This compound exerts its inhibitory effect on bone resorption by directly targeting the V-ATPase proton pump located on the ruffled border of osteoclasts. The process of bone resorption is initiated by the attachment of osteoclasts to the bone surface, creating a sealed compartment known as the resorption lacuna. Within this compartment, the V-ATPase actively transports protons (H+ ions), leading to a highly acidic microenvironment.[1] This acidification is essential for two key processes:
-
Demineralization: The low pH dissolves the hydroxyapatite crystals of the bone mineral.
-
Enzymatic Digestion: Acidic proteases, such as cathepsin K, are secreted into the lacuna and function optimally at low pH to degrade the organic bone matrix, primarily type I collagen.
This compound, as a specific inhibitor of V-ATPase, prevents this acidification process, thereby halting both demineralization and the enzymatic degradation of the bone matrix.[1] This leads to a dose-dependent inhibition of osteoclastic bone resorption.
Quantitative Data
The following tables summarize the quantitative effects of this compound and related compounds on V-ATPase activity and bone resorption.
| Compound | Target | Assay | IC50 / Effective Concentration | Reference |
| Concanamycin A | V-ATPase | Enzyme Activity Assay | 10 nM | [3][4] |
| This compound | Bone Resorption | PTH-stimulated 45Ca release | Dose-dependent inhibition | [1] |
| This compound | Osteoclast Function | Pit Formation Assay | Dose-dependent inhibition | [1] |
Note: While a specific IC50 for this compound in bone resorption assays is not explicitly available in the cited literature, its dose-dependent inhibition has been demonstrated. The IC50 of the closely related Concanamycin A for V-ATPase provides a strong indication of the potent inhibitory concentration range.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on osteoclast function.
Osteoclast Differentiation Assay
This protocol describes the generation of osteoclasts from bone marrow-derived macrophages (BMMs) and the assessment of this compound's effect on their differentiation.
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin-streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor κB Ligand)
-
This compound (in a suitable solvent like DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10 ng/mL M-CSF for 24 hours to allow for the adherence of stromal cells.
-
Collect the non-adherent cells (BMMs) and seed them in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF.
-
After 24 hours, add RANKL (50 ng/mL) to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO).
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.
-
After the incubation period, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to assess osteoclast differentiation.
Bone Resorption Pit Assay
This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Mature osteoclasts (generated as described above)
-
Dentine slices or bone-mimetic calcium phosphate-coated plates
-
This compound
-
Toluidine blue or other suitable stain for visualizing resorption pits
-
Microscope with imaging software
Procedure:
-
Generate mature osteoclasts on a standard tissue culture plate.
-
Gently detach the mature osteoclasts and seed them onto dentine slices or calcium phosphate-coated plates.
-
Allow the osteoclasts to adhere for 2-4 hours.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Culture for 24-48 hours to allow for bone resorption.
-
Remove the cells from the substrate by sonication or with a soft brush.
-
Stain the dentine slices with toluidine blue to visualize the resorption pits.
-
Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Vacuolar Acidification Assay
This protocol uses the pH-sensitive fluorescent dye Acridine Orange to visualize the acidification of intracellular vesicles and the resorption lacuna.
Materials:
-
Mature osteoclasts cultured on glass coverslips or bone slices
-
Acridine Orange solution (5 µg/mL in culture medium)
-
This compound
-
Fluorescence microscope
Procedure:
-
Culture mature osteoclasts on the desired substrate.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1-2 hours.
-
Incubate the cells with Acridine Orange solution for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS to remove excess dye.
-
Immediately visualize the cells using a fluorescence microscope. Acidic compartments will fluoresce bright orange/red, while the cytoplasm and nucleus will fluoresce green.
-
Observe the inhibition of orange/red fluorescence in this compound-treated osteoclasts, indicating a lack of acidification.[5]
Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the downstream effects of this compound on key signaling pathways in osteoclasts.
Materials:
-
Mature osteoclasts
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against proteins of interest (e.g., phosphorylated and total forms of NF-κB p65, ERK, JNK, p38, and autophagy markers like LC3)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Culture mature osteoclasts and treat with this compound for the desired time points.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.[6]
-
Analyze the changes in the phosphorylation status or expression levels of the target proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in inhibiting bone resorption.
Caption: Key signaling pathways in osteoclasts and the point of inhibition by this compound.
Caption: Workflow for assessing bone resorption using the pit assay with this compound.
Conclusion
This compound is a powerful and specific tool for studying the mechanisms of bone resorption. Its direct inhibition of the osteoclast V-ATPase provides a clear and targeted approach to investigate the consequences of blocking acidification on osteoclast function, differentiation, and survival. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this compound in their bone resorption studies, ultimately contributing to the development of novel therapeutics for bone-related diseases.
References
- 1. This compound, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 3. glpbio.com [glpbio.com]
- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acidification of the Osteoclastic Resorption Compartment Provides Insight into the Coupling of Bone Formation to Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Concanamycin B to Study Lysosomal pH Regulation
Introduction
Concanamycin B is a macrolide antibiotic that serves as a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[1][3][4] The acidic luminal pH of lysosomes (typically pH ~4.5–5.5) is crucial for the optimal activity of hydrolytic enzymes involved in the degradation of macromolecules delivered via endocytosis, phagocytosis, and autophagy.[5] By inhibiting V-ATPase, this compound prevents proton translocation into the lysosomal lumen, leading to an increase in lysosomal pH and subsequent impairment of lysosomal degradative function.[3][6] This property makes this compound an invaluable tool for researchers studying lysosomal physiology, autophagy, neurodegenerative diseases, and cancer biology.[3][7][8][9]
Mechanism of Action
This compound binds with high affinity to the V0 membrane-embedded domain of the V-ATPase, specifically targeting the proteolipid subunit (subunit c).[2][10] This binding event obstructs the proton translocation channel, effectively halting the pumping of H+ ions into the lysosome. The consequence is a rapid and significant elevation of the intralysosomal pH, which disrupts the organelle's function. This inhibition of acidification is critical for processes such as receptor recycling, prohormone processing, and the fusion of autophagosomes with lysosomes to form autolysosomes.[2][6][11][12]
Applications
-
Studying Lysosomal Acidification: Directly measures the contribution of V-ATPase to maintaining the low pH of lysosomes.
-
Investigating Autophagy: Used to block autophagic flux at the final step (autophagosome-lysosome fusion), leading to the accumulation of autophagosomes, which can be quantified to measure autophagic activity.[11][12][13]
-
Cancer Research: The reliance of many cancer cells on lysosomal processes for survival and proliferation makes V-ATPase an attractive therapeutic target.[3][4][9] this compound is used to investigate the effects of lysosomal dysfunction on cancer cell viability, migration, and drug resistance.[4]
-
Neurodegenerative Disease Research: Lysosomal dysfunction is a hallmark of many neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[3][7][8][14][15] this compound can be used to model and study the consequences of impaired lysosomal function in neuronal cells.[16]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the duration of the experiment. Researchers should perform a dose-response curve to determine the optimal concentration for their specific experimental system.
Table 1: Reported Effective Concentrations of this compound
| Cell Type/System | Effective Concentration | Observed Effect | Reference(s) |
| Macrophage J774 | 4 nM | Significant inhibition of ATP-dependent acidification of endosomes and lysosomes. | [6] |
| Macrophage J774 | 5-10 nM | Inhibition of oxidized-LDL-induced accumulation of lipid droplets. | [6] |
| Macrophage J774 | 14 nM | 50% inhibition of cholesteryl-ester synthesis. | [6] |
| Macrophage J774 | 25 nM | ~80% inhibition of internalized oxidized 125I-LDL degradation. | [6] |
| Osteoclasts | Not specified | Inhibition of PTH-stimulated osteoclastic pit formation and suppression of vacuolar acidification. | [17] |
| Differentiated PC12 Cells | Nanomolar range | Reversal of β-amyloid-mediated effects and reversal of lysosomal pH (using the related Concanamycin A). | [16] |
Signaling Pathways and Experimental Workflows
V-ATPase Function and Inhibition by this compound
Experimental Workflow for Lysosomal pH Measurement
Experimental Protocols
Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue
This protocol describes how to measure changes in lysosomal pH in live cells treated with this compound using the ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160. This dye exhibits a pH-dependent fluorescence emission shift, fluorescing blue in less acidic environments and yellow in more acidic environments, allowing for a quantitative pH measurement based on the ratio of the two emission intensities.[5]
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
pH calibration buffers (ranging from pH 4.0 to 7.5)
-
Nigericin and Monensin (ionophores for pH calibration)
-
Confocal microscope with 360-365 nm excitation and emission filters for ~450 nm (blue) and ~510 nm (yellow).[18]
Table 2: Typical Parameters for LysoSensor™ Protocol
| Parameter | Recommended Value | Reference(s) |
| Cell Seeding Density | 30-60% confluency | [19] |
| This compound Concentration | 1-100 nM (determine empirically) | [4][6] |
| LysoSensor™ Working Conc. | 1-5 µM | [5][20] |
| Dye Incubation Time | 5-15 minutes at 37°C | [19][20] |
| Imaging | Live-cell confocal microscopy | [5] |
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes and culture until they reach 30-60% confluency.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration.
-
Aspirate the medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
Dye Loading:
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.[5]
-
Immediately transfer the dish to a confocal microscope equipped with a 37°C environmental chamber.
-
Acquire images using an excitation wavelength of ~365 nm.[18]
-
Collect fluorescence emission simultaneously in two channels: blue (~450 nm) and yellow/green (~510 nm).[18][20]
-
-
Generation of a pH Calibration Curve (Essential for quantitative analysis):
-
Prepare a set of calibration buffers with known pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).[21]
-
For each pH value, treat a separate well of dye-loaded (but not this compound-treated) cells with the corresponding calibration buffer containing ionophores like nigericin and monensin. These ionophores equilibrate the lysosomal pH with the external buffer pH.[18]
-
Image these cells using the same settings as in step 4.
-
Measure the fluorescence intensity ratio (Yellow/Blue) for multiple lysosomes at each known pH value.
-
Plot the ratio of intensities against the pH values to generate a standard curve.[21]
-
-
Data Analysis:
-
For the experimental samples (this compound and vehicle-treated), measure the fluorescence intensity from individual lysosomes in both the yellow and blue channels.
-
Calculate the ratio of the yellow to blue intensity for each lysosome.
-
Convert these ratios to absolute pH values using the equation derived from the pH calibration curve.
-
Compare the lysosomal pH values between control and this compound-treated cells.
-
Protocol 2: Assessment of Autophagic Flux using this compound
This protocol uses this compound to inhibit the degradation of autophagosomes, allowing for the measurement of autophagic flux. The accumulation of the autophagosome marker protein LC3-II is quantified by Western blot.
Materials:
-
Cells cultured in multi-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Inducers or inhibitors of autophagy (e.g., starvation medium, rapamycin)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well or 12-well plates and grow to ~80% confluency.
-
Initiate the experimental conditions (e.g., nutrient starvation, drug treatment) to modulate autophagy.
-
In the final 2-4 hours of the experiment, treat one set of wells with a V-ATPase inhibitor like this compound (e.g., 50-100 nM) and a parallel set with vehicle (DMSO). The inhibitor will block the degradation of autophagosomes that are formed.[12]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.
-
Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of this compound. A significant increase in the LC3-II level in the presence of the inhibitor indicates active autophagic flux.
-
The level of p62, a protein that is itself degraded by autophagy, should also be monitored. A decrease in p62 indicates active flux, which will be prevented by this compound treatment.
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal dysfunction in neurodegeneration: The role of ATP13A2/PARK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal dysfunction in neurodegeneration: emerging concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal Biology in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autophagic flux is required for the synthesis of triacylglycerols and ribosomal protein turnover in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lysosome dysfunction as a cause of neurodegenerative diseases: Lessons from frontotemporal dementia and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
Application Notes and Protocols for Concanamycin B Treatment in Protein Degradation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin B is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes. By inhibiting V-ATPase, this compound disrupts the luminal pH of these organelles, a critical factor for the activity of degradative enzymes and for the fusion of autophagosomes with lysosomes. This inhibitory action makes this compound a valuable tool for studying cellular processes involving lysosomal degradation, particularly autophagy and the degradation of long-lived proteins. These application notes provide detailed protocols for utilizing this compound to inhibit protein degradation in a research setting.
Mechanism of Action
This compound, a macrolide antibiotic, specifically binds to the V0 subunit of the V-ATPase complex.[1] This binding event blocks the proton translocation activity of the pump, leading to a rapid increase in the pH of acidic organelles. The neutralization of the lysosomal pH has two major consequences for protein degradation:
-
Inhibition of Lysosomal Hydrolases: Most lysosomal proteases, such as cathepsins, have optimal activity at an acidic pH (typically pH 4.5-5.0). The increase in lysosomal pH caused by this compound treatment leads to a significant reduction in the activity of these enzymes, thereby inhibiting the degradation of proteins delivered to the lysosome.
-
Blockade of Autophagic Flux: Autophagy is a major cellular pathway for the degradation of bulk cytoplasm, long-lived proteins, and damaged organelles. The final step of autophagy involves the fusion of autophagosomes, which sequester cytoplasmic cargo, with lysosomes to form autolysosomes, where the degradation occurs. This fusion process is dependent on a low lysosomal pH. By raising the lysosomal pH, this compound effectively blocks autophagosome-lysosome fusion, leading to an accumulation of autophagosomes and a halt in the degradation of their contents.[2][3]
Data Presentation
The following tables summarize the quantitative data for Concanamycin A and B, which are often used interchangeably in research due to their similar mechanism of action.
| Inhibitor | Target | IC50 Value | Organism/System | Reference |
| Concanamycin A | V-ATPase | 10 nM | Manduca sexta (tobacco hornworm) midgut | [3] |
| Concanamycin A | V-type H+-ATPase | 9.2 nM | Yeast | [4] |
Table 1: IC50 Values for V-ATPase Inhibition
| Inhibitor | Cell Line/Organism | Effective Concentration | Observed Effect | Reference |
| Concanamycin A | Tobacco BY-2 cells | 0.1 µM | Inhibition of net protein degradation | [5] |
| Concanamycin A | Chlamydomonas reinhardtii | 0.1 µM | Inhibition of autophagic flux | [6][7] |
| Concanamycin A | Human microvascular endothelial cells (HMEC-1) | 3-10 nM (48h) | Increased cell death | [8] |
| This compound | Macrophage J774 | 4 nM | Inhibition of ATP-dependent acidification of endosomes and lysosomes | [9] |
| This compound | Macrophage J774 | 25 nM | ~80% inhibition of internalized oxidized 125I-LDL degradation | [9] |
Table 2: Effective Concentrations of Concanamycins in Cellular Assays
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blotting for LC3
This protocol describes how to measure the accumulation of LC3-II, a marker for autophagosomes, in the presence of this compound to assess autophagic flux. An increase in LC3-II levels upon this compound treatment indicates an active autophagic flux that is blocked at the lysosomal degradation step.
Materials:
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for a specified time (e.g., 2-6 hours). Include a vehicle-treated control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II in this compound-treated cells compared to the control indicates an inhibition of autophagic degradation.
-
Protocol 2: Measurement of Lysosomal pH using LysoTracker Probes
This protocol provides a method to qualitatively assess the effect of this compound on lysosomal acidification using the fluorescent probe LysoTracker Red DND-99.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound
-
LysoTracker Red DND-99 (stock solution in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with this compound (e.g., 50 nM) for the desired duration (e.g., 1-2 hours) in complete culture medium. Include a vehicle control.
-
-
LysoTracker Staining:
-
During the last 30 minutes of the this compound treatment, add LysoTracker Red DND-99 to the medium at a final concentration of 50-75 nM.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Replace the staining medium with pre-warmed live-cell imaging medium.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
-
-
Analysis:
-
In control cells, acidic lysosomes will appear as bright red puncta. In this compound-treated cells, a significant decrease in the intensity and/or number of red puncta is expected, indicating an increase in lysosomal pH.
-
Protocol 3: Long-Lived Protein Degradation Assay
This assay directly measures the degradation of the bulk of cellular proteins, which are typically long-lived. It relies on pulse-labeling proteins with a radioactive amino acid and then chasing to measure the release of radioactivity from degraded proteins.[2][4]
Materials:
-
Cell culture medium
-
Medium lacking the amino acid used for labeling (e.g., Leucine-free DMEM)
-
[¹⁴C]-Leucine (or another radiolabeled amino acid)
-
Chase medium (complete medium supplemented with a high concentration of unlabeled Leucine)
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation counter and vials
Procedure:
-
Pulse Labeling:
-
Incubate cells in medium containing [¹⁴C]-Leucine (e.g., 0.5 µCi/mL) for 24-48 hours to label the entire protein pool.
-
-
Chase of Short-Lived Proteins:
-
Wash the cells thoroughly with chase medium to remove unincorporated [¹⁴C]-Leucine.
-
Incubate the cells in chase medium for 2 hours to allow for the degradation of short-lived proteins.
-
-
Experimental Treatment and Measurement of Degradation:
-
Replace the chase medium with fresh chase medium containing either vehicle (DMSO) or this compound (e.g., 100 nM).
-
At various time points (e.g., 0, 2, 4, 6 hours), collect the medium (which contains the acid-soluble radioactivity from degraded proteins).
-
At the final time point, lyse the cells in the plate.
-
-
Precipitation of Intact Proteins:
-
To the collected medium and the cell lysate, add an equal volume of cold 10% TCA to precipitate intact proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Quantification of Radioactivity:
-
Measure the radioactivity in the TCA-soluble fraction (degraded proteins) and the TCA-precipitable fraction (intact proteins) from both the medium and the cell lysate using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage of protein degradation at each time point as: (TCA-soluble cpm) / (TCA-soluble cpm + TCA-precipitable cpm) * 100.
-
A decrease in the rate of protein degradation in this compound-treated cells compared to control cells indicates inhibition of lysosomal protein degradation.
-
Visualizations
Caption: Signaling pathway of this compound in inhibiting protein degradation.
Caption: General experimental workflow for studying protein degradation with this compound.
References
- 1. The Long-lived Protein Degradation Assay: an Efficient Method for Quantitative Determination of the Autophagic Flux of Endogenous Proteins in Adherent Cell Lines [bio-protocol.org]
- 2. Nonradioactive quantification of autophagic protein degradation with L-azidohomoalanine labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteolysis.jp [proteolysis.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. Autophagic flux is required for the synthesis of triacylglycerols and ribosomal protein turnover in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. The Long-lived Protein Degradation Assay: an Efficient Method for Quantitative Determination of the Autophagic Flux of Endogenous Proteins in Adherent Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Concanamycin B Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin B is a macrolide antibiotic and a potent, specific inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1][2]. Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in dimethyl sulfoxide (DMSO).
Introduction
This compound, isolated from Streptomyces diastatochromogenes, is a valuable tool in cell biology and drug discovery research due to its specific inhibition of V-ATPase[3]. This inhibition disrupts the acidification of intracellular organelles, affecting processes such as protein trafficking, autophagy, and bone resorption[4][5]. To ensure the integrity and efficacy of this compound in such studies, proper solubilization and storage are paramount. DMSO is a common solvent for this compound due to its high solubilizing capacity for hydrophobic compounds[3][4][6][7].
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄₅H₇₃NO₁₄ | [1][3][4][7][8][9] |
| Molecular Weight | 852.1 g/mol | [1][3][8][9] |
| Purity | >98% (typical) | [8] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3][4][6][7] |
| Recommended Storage (Solid) | -20°C | [3][4] |
| Recommended Storage (DMSO Stock) | -20°C or -80°C | [8][10][11] |
| DMSO Stock Solution Stability | Up to 1 year at -20°C | [11] |
Experimental Protocol: Preparation of a 1 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
This compound is classified as a Dangerous Good for transport and should be handled with care[1].
-
This product is for research use only and is not intended for therapeutic or diagnostic use[1][3][8].
Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Calculation: To prepare a 1 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000
Example for 1 mg of this compound: Volume of DMSO (μL) = (1 mg / 852.1 g/mol ) * 1,000,000 ≈ 1173.57 μL
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder (e.g., 1 mg) and place it in a sterile amber microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1173.6 μL for 1 mg) to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Enhancing Solubility (Optional): If the compound does not readily dissolve, gently warm the tube to 37°C for 10 minutes and/or place it in a sonicator water bath for a few minutes to aid dissolution[10].
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[8][10]. For long-term storage, -20°C is suitable for at least one year[11].
-
Before use, thaw the aliquot at room temperature and ensure the solution is free of any precipitate[8].
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. toku-e.com [toku-e.com]
- 5. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 9. This compound | C45H73NO14 | CID 6440685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Concanamycin B in Cytotoxicity Assays
Topic: Concanamycin B in Cytotoxicity Assays for Cancer Research Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the macrolide antibiotic family, known as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are crucial proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes.[3][4] In cancer cells, V-ATPase activity is often upregulated, contributing to processes essential for tumor progression, including evasion of apoptosis, multidrug resistance, proliferation, and invasion.[5][6][7] By inhibiting V-ATPase, this compound disrupts the pH balance of these organelles, leading to the impairment of critical cellular processes such as autophagy and endosomal trafficking, which can ultimately induce apoptosis and cell cycle arrest in tumor cells.[4][8] These properties make this compound a valuable tool for investigating V-ATPase-mediated pathways and a potential candidate for anticancer therapeutic strategies.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of V-ATPase. This action triggers a cascade of downstream cellular events that are particularly detrimental to cancer cells, which rely on altered pH gradients for survival and growth.
-
V-ATPase Inhibition: this compound binds directly to the V-ATPase complex, blocking its proton-pumping function.[8]
-
Disruption of Lysosomal pH: This inhibition prevents the acidification of lysosomes. The resulting increase in lysosomal pH impairs the function of acid-dependent hydrolases, which are essential for degrading cellular waste.[4]
-
Autophagy Blockade: Autophagy is a cellular recycling process that involves the fusion of autophagosomes with lysosomes to degrade cellular components.[9] By de-acidifying lysosomes, this compound blocks the final degradation step of autophagy, leading to the accumulation of non-functional autophagosomes.[4] While autophagy can be a survival mechanism for cancer cells under stress, its inhibition can trigger cell death.[10][11]
-
Induction of Apoptosis and Cell Cycle Arrest: The disruption of cellular homeostasis caused by V-ATPase inhibition can lead to cellular stress, promoting apoptosis (programmed cell death).[2][8] Studies have shown that V-ATPase inhibitors can cause nuclear fragmentation and cell cycle arrest, typically in the G2/M phase, following prolonged exposure.[3]
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced cytotoxicity.
Quantitative Data: Cytotoxicity of V-ATPase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.[12][13] While specific IC50 data for this compound is sparse in publicly available literature, data for the closely related and functionally similar Concanamycin A is available and serves as a strong proxy. Both compounds are potent V-ATPase inhibitors, and their cytotoxic effects are expected to be in a similar nanomolar range.
| Cell Line | Cancer Type | Compound | IC50 Value | Exposure Time | Citation |
| HepG2 | Hepatocellular Carcinoma | This compound | ~5 nM (for V-ATPase inhibition) | Not Specified | [14] |
| HMEC-1 | Microvascular Endothelial | Concanamycin A | Proliferation inhibited at 1-10 nM | 48 hours | [3] |
| Primary AML Cells | Acute Myeloid Leukemia | Concanamycin A | Dose-dependent antiproliferative effects | Not Specified | [3] |
| CD8+ CTL Clone | Cytotoxic T Lymphocyte | Concanamycin A | Induces apoptosis | Not Specified | [1][2] |
| MCF-7 | Breast Cancer | Concanamycin A | Inhibits lytic capacity of NK cells | 16 hours | [15] |
Note: The table includes data primarily for Concanamycin A due to its prevalence in research literature. The IC50 for V-ATPase inhibition by this compound in HepG2 cells suggests a high potency, which is expected to translate to low nanomolar cytotoxicity in sensitive cancer cell lines.
Experimental Protocols
A common method to determine the cytotoxicity of a compound like this compound is the MTT assay, a colorimetric assay that measures cell metabolic activity.
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 1 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
Average the absorbance readings for the triplicate wells.
-
Subtract the average absorbance of a "blank" well (medium, MTT, and DMSO only).
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value, which is the concentration that results in 50% cell viability.[12]
-
Experimental Workflow Visualization
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. Concanamycin A, a vacuolar type H(+)-ATPase inhibitor, induces cell death in activated CD8(+) CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Function of V-ATPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Autophagy: Cancer’s Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. Involvement of the vacuolar H(+)-ATPases in the secretory pathway of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Concanamycin B as a Tool for Studying MHC Class II Expression
Introduction
Major Histocompatibility Complex (MHC) class II molecules are heterodimeric cell surface glycoproteins that are crucial for the adaptive immune response.[1][2] Expressed primarily on professional antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages, their central function is to present processed extracellular antigens to CD4+ T helper cells.[3][4] The intricate pathway of MHC class II biosynthesis, antigen processing, and surface expression involves several key steps within various intracellular compartments.[3][5] Concanamycin B, a macrolide antibiotic, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[6][7] This enzyme is responsible for acidifying endosomal and lysosomal compartments, a critical step for both the degradation of the invariant chain (Ii) and the loading of antigenic peptides onto MHC class II molecules.[8][9][10] By inhibiting V-ATPase, this compound serves as an invaluable tool for researchers to dissect the trafficking, maturation, and surface expression of newly synthesized MHC class II molecules.[11][12][13]
Mechanism of Action
The canonical MHC class II antigen presentation pathway begins in the endoplasmic reticulum (ER), where the MHC class II α and β chains assemble with a chaperone protein known as the invariant chain (Ii).[1][2] The Ii chain prevents premature peptide binding in the ER and guides the MHC class II complex through the Golgi apparatus into the endocytic pathway.[5][8]
This compound exerts its effect by specifically inhibiting the V-ATPase proton pump located on the membranes of endosomes and lysosomes.[6][9] This inhibition prevents the influx of protons, thereby neutralizing the pH of these compartments.[10][14] The acidic environment is essential for the activity of proteases, such as cathepsins, which are responsible for the stepwise degradation of the invariant chain.[3] In the presence of this compound, the lack of acidification stalls this degradation process.[10][15] Consequently, the invariant chain or its fragments remain associated with the MHC class II molecule, which blocks the peptide-binding groove and prevents the loading of antigenic peptides.[10][15] This ultimately inhibits the expression of newly synthesized, peptide-loaded MHC class II complexes on the cell surface, while generally not affecting the expression of MHC class I molecules.[11][12][13]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various studies to inhibit processes related to MHC class II expression and V-ATPase function.
| Parameter | Cell Type | Concentration | Effect | Reference |
| IC50 | V-ATPase | 5 nM | Inhibition of vacuolar H+-ATPase activity. | [16] |
| Effective Conc. | Macrophage J774 | 4 nM | Significant inhibition of ATP-dependent acidification of endosomes and lysosomes. | [14] |
| Effective Conc. | Macrophage J774 | 5-10 nM | Inhibition of oxidized-LDL-induced lipid droplet accumulation. | [14] |
| IC50 | Macrophage J774 | 14 nM | 50% inhibition of cholesteryl-ester synthesis from [14C]oleate. | [14] |
| Effective Conc. | Macrophage J774 | 25 nM | ~80% inhibition of internalized oxidized 125I-LDL degradation. | [14] |
| Effective Conc. | Colo 205 Cells | Not Specified | Inhibition of IFN-γ induced MHC class II expression. | [11][12] |
| Effective Conc. | Mouse Lymphocytes | Not Specified | Abrogation of IL-4 enhanced MHC class II expression. | [11][12] |
Experimental Protocols
Protocol 1: Analysis of MHC Class II Surface Expression Inhibition by Flow Cytometry
This protocol details a method to quantify the inhibition of newly synthesized MHC class II surface expression on APCs following treatment with this compound.
Materials:
-
Antigen-Presenting Cells (e.g., human B-lymphocytes, mouse bone marrow-derived dendritic cells, or IFN-γ-stimulated Colo 205 cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)[6]
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-MHC class II antibody (specific to the species and isotype of interest)
-
Isotype control antibody
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation (if required):
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 50 nM is recommended. Include a vehicle control (DMSO) at the highest concentration used.
-
Add the this compound dilutions or vehicle control to the cell cultures.
-
Incubate for a predetermined time, typically 4-24 hours, depending on the cell type and the turnover rate of MHC class II molecules.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.[17]
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated anti-MHC class II antibody and the viability dye (if not a fixable dye). Include an isotype control in a separate tube.
-
Incubate for 30 minutes at 4°C, protected from light.[18]
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population and analyze the median fluorescence intensity (MFI) of the MHC class II signal.
-
-
Data Interpretation:
-
Compare the MFI of MHC class II in this compound-treated cells to the vehicle-treated control. A dose-dependent decrease in MFI indicates inhibition of newly synthesized MHC class II expression on the cell surface.
-
Protocol 2: Assessing Invariant Chain Processing by Western Blot
This protocol is designed to biochemically confirm that this compound inhibits the proteolytic processing of the invariant chain (Ii).
Materials:
-
Cells and treatment reagents as described in Protocol 1.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Wet or semi-dry transfer system and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Ii chain (specific for the invariant chain) and anti-MHC class II β-chain. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also required.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound (e.g., 25 nM) and a vehicle control as described in Protocol 1.
-
After incubation, harvest and wash the cells with cold PBS.
-
Lyse the cell pellets in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the invariant chain overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for MHC class II β-chain and a loading control.
-
-
Data Interpretation:
-
In this compound-treated samples, expect an accumulation of the full-length or partially processed forms of the invariant chain complexed with MHC class II, compared to the vehicle control where Ii is fully degraded.
-
Visualizations
Caption: The canonical MHC Class II antigen presentation pathway.
Caption: Mechanism of MHC Class II inhibition by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. The Second Signal: MHC Class II and the Conversation Between Cells - PharmaFeatures [pharmafeatures.com]
- 2. MHC class II - Wikipedia [en.wikipedia.org]
- 3. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigen-presenting cell - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Epithelial MHC Class II Expression and Its Role in Antigen Presentation in the Gastrointestinal and Respiratory Tracts [frontiersin.org]
- 6. toku-e.com [toku-e.com]
- 7. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 8. MHC class II transport at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of V-ATPase Assembly and Function of V-ATPases in Tumor Cell Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How MHC class II molecules reach the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits the expression of newly-synthesized MHC class II molecules on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. This compound Inhibits the Expression of Newly-synthesized MHC Class II Molecules on the Cell Surface [jstage.jst.go.jp]
- 14. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. Protocol for phenotyping and isolation of dendritic cell subsets from blood and lymphoid organs of non-human primates and humans by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Osteoclast Activity with Concanamycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin B is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an essential enzyme for the bone-resorbing function of osteoclasts.[1] Osteoclasts, multinucleated cells of hematopoietic origin, are responsible for the degradation of the bone matrix. This process is critical for bone remodeling and calcium homeostasis. The resorptive activity of osteoclasts is dependent on their ability to create an acidic microenvironment in the resorption lacuna, the sealed-off area between the osteoclast and the bone surface. This acidification is mediated by the V-ATPase, which pumps protons into the lacuna. This compound, by inhibiting V-ATPase, prevents this acidification, thereby suppressing bone resorption.[1] These application notes provide detailed protocols for utilizing this compound to inhibit osteoclast activity in vitro, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The inhibitory effect of this compound on osteoclast activity has been demonstrated through various in vitro assays. The following table summarizes the quantitative data on the dose-dependent inhibition of bone resorption by this compound and a related V-ATPase inhibitor, Bafilomycin A1.
| Compound | Assay | Target Organism/Cell Type | Effective Concentration | Key Findings |
| This compound | PTH-stimulated 45Ca release | Chick embryonic calvariae | Dose-dependent | Inhibited the release of calcium from pre-labeled bone tissue in a dose-dependent manner.[1] |
| Bafilomycin A1 | Bone Resorption (CTX release) | Human osteoclasts | IC50: 5 nmol/L | Dose-dependently inhibited the release of collagen type I cross-linked C-telopeptide (CTX), a marker of bone resorption. |
Signaling Pathways
The differentiation and function of osteoclasts are governed by complex signaling pathways. The primary pathway for osteoclastogenesis is initiated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade involving the recruitment of TRAF6, leading to the activation of downstream pathways such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs). Ultimately, this cascade results in the activation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which drives the expression of genes essential for osteoclast differentiation and function, including Tartrate-Resistant Acid Phosphatase (TRAP) and Cathepsin K.
This compound's mechanism of action is downstream of the RANKL-RANK signaling pathway. It does not inhibit the differentiation of osteoclasts but rather targets the function of mature osteoclasts by directly inhibiting the V-ATPase proton pump located in the ruffled border membrane. This inhibition prevents the acidification of the resorption lacuna, which is essential for the dissolution of the inorganic bone matrix and the enzymatic activity of proteases like Cathepsin K that degrade the organic matrix.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on osteoclast activity.
Experimental Workflow
Protocol 1: Osteoclast Differentiation from RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
Recombinant mouse M-CSF (optional, but recommended for primary cells)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 104 cells/well in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace the medium with fresh α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and RANKL (e.g., 50 ng/mL).
-
To test the effect of this compound, add the inhibitor at various concentrations to the culture medium at the same time as RANKL or after osteoclasts have formed (typically day 3-4). Include a vehicle control (e.g., DMSO).
-
Change the medium every 2-3 days with fresh medium containing RANKL and the respective concentrations of this compound.
-
Continue the culture for 5-7 days until multinucleated, TRAP-positive osteoclasts are observed in the control wells.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
Materials:
-
TRAP staining kit (commercially available) or individual reagents:
-
Fixative solution (e.g., 10% formalin or citrate-acetone-formaldehyde fixative)
-
Acetate buffer (0.1 M, pH 5.0)
-
Naphthol AS-MX phosphate
-
Fast Red Violet LB salt
-
Tartrate solution (e.g., 50 mM sodium tartrate)
-
-
Distilled water
-
Microscope
Procedure:
-
After the desired incubation period with this compound, aspirate the culture medium from the 96-well plate.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with the fixative solution for 10 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions or by mixing the acetate buffer, naphthol AS-MX phosphate, Fast Red Violet LB salt, and tartrate solution.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.
-
Wash the plate with distilled water and allow it to air dry.
-
Observe the cells under a light microscope. TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts.
-
Quantify the number of osteoclasts per well.
Protocol 3: Pit Formation Assay
Materials:
-
Osteoclast-precursor cells (e.g., RAW 264.7 or primary bone marrow macrophages)
-
Culture medium and differentiation factors (as in Protocol 1)
-
This compound
-
96-well plates coated with a resorbable substrate (e.g., dentine slices, bone slices, or synthetic calcium phosphate-coated plates)
-
Toluidine blue solution (1%) or other suitable stain for visualizing resorption pits
-
Sonication bath or cell scraper
-
Microscope with imaging software
Procedure:
-
Prepare osteoclasts on the resorbable substrate-coated plates as described in Protocol 1.
-
Treat the cells with various concentrations of this compound.
-
Culture for an extended period (e.g., 7-14 days) to allow for sufficient resorption in the control group.
-
At the end of the culture period, remove the cells from the substrate by sonication in water or by using a cell scraper.
-
Stain the substrate with 1% toluidine blue for 5 minutes to visualize the resorption pits.
-
Wash the substrate with distilled water and allow it to air dry.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ).
Protocol 4: Gene Expression Analysis by Real-Time PCR
Materials:
-
Differentiated osteoclasts treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR system
-
Primers for target genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh or Actb)
-
SYBR Green or TaqMan master mix
Procedure:
-
Culture and treat osteoclasts with this compound as described in Protocol 1.
-
At the desired time point, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time PCR using specific primers for the target genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound serves as a valuable tool for studying osteoclast function and for screening potential anti-resorptive drugs. By specifically inhibiting the V-ATPase, it effectively blocks the key mechanism of bone resorption. The provided protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on osteoclast activity, from cell differentiation to functional assays and gene expression analysis. These methods can be adapted for use with various osteoclast precursor cell types and different experimental setups.
References
Troubleshooting & Optimization
Concanamycin B cytotoxicity and off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the cytotoxicity and off-target effects of Concanamycin B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts the pH balance within these organelles, leading to a cascade of cellular effects.
Q2: How does inhibition of V-ATPase by this compound lead to cytotoxicity?
The cytotoxic effects of this compound stem from the disruption of numerous cellular processes that are dependent on acidic intracellular environments. These processes include:
-
Autophagy Inhibition: Autophagy is a cellular recycling process that requires the fusion of autophagosomes with lysosomes for the degradation of cellular waste. By neutralizing lysosomal pH, this compound blocks this fusion and inhibits autophagic flux.
-
Apoptosis Induction: this compound has been shown to induce apoptosis, or programmed cell death, in various cell types, including activated CD8+ cytotoxic T lymphocytes (CTLs).[2] The exact mechanism can be cell-type dependent but may involve the disruption of mitochondrial function and activation of caspases.
-
Disruption of the Secretory Pathway: The proper functioning of the Golgi apparatus and the transport of proteins to the cell surface are dependent on the acidic environment of the trans-Golgi network. This compound can interfere with intra-Golgi trafficking and the secretion of proteins.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for V-ATPases, it can exhibit off-target effects, particularly at higher concentrations. The primary off-target is P-type ATPases, which are inhibited at micromolar concentrations, whereas V-ATPases are inhibited at nanomolar concentrations.[3] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q4: In which cell lines has the cytotoxicity of this compound been evaluated?
The cytotoxic and anti-proliferative effects of concanamycins have been observed in a variety of cell lines. For instance, Concanamycin A, which has similar activity to this compound, has been shown to inhibit the proliferation of human microvascular endothelial cells (HMEC-1) in a concentration-dependent manner, with increased cell death observed at concentrations above 3 nM after 48 hours.[4]
Troubleshooting Guides
Interpreting Cytotoxicity Assay Results
Problem: High variability in MTT or other cell viability assay results.
-
Possible Cause: Uneven cell seeding, contamination, or issues with the reagent.
-
Solution: Ensure a single-cell suspension before seeding and check for cell clumping. Use proper aseptic techniques to avoid contamination. Confirm the viability and proper storage of your assay reagents.
Problem: Unexpectedly low cytotoxicity at expected effective concentrations.
-
Possible Cause: Cell line resistance, degradation of this compound, or incorrect assay timing.
-
Solution: Verify the V-ATPase expression in your cell line. Prepare fresh dilutions of this compound for each experiment from a stock stored at -20°C.[1] Optimize the incubation time, as cytotoxic effects can be time-dependent. For example, in HMEC-1 cells, significant cell death was observed after 48 hours but not 24 hours.[4]
Investigating Off-Target Effects
Problem: Observing cellular effects that cannot be explained by V-ATPase inhibition alone.
-
Possible Cause: Off-target effects due to high concentrations of this compound.
-
Solution: Perform a dose-response curve to determine the lowest concentration that elicits the desired on-target effect. If possible, use a complementary method to confirm V-ATPase inhibition, such as measuring the pH of intracellular organelles. Compare the observed phenotype with known effects of P-type ATPase inhibitors.
Monitoring Autophagy Flux
Problem: Accumulation of autophagosomes without clear evidence of increased autophagy.
-
Possible Cause: this compound blocks the final step of autophagy (autophagosome-lysosome fusion), leading to an accumulation of autophagosomes that can be misinterpreted as autophagy induction.
-
Solution: To accurately measure autophagic flux, it is recommended to use lysosomal inhibitors like this compound in combination with readouts that measure both autophagosome formation and degradation. Guidelines for interpreting autophagy assays suggest using multiple assays to monitor the complete process.[5][6][7][8][9]
Quantitative Data
Table 1: Inhibitory Potency (IC50) of Concanamycins against V-ATPase and Off-Target ATPases
| Compound | Target | Organism/Enzyme Source | IC50 (nM) | Selectivity over other ATPases |
| Concanamycin A | V-type H+-ATPase | Yeast | 9.2 | >2000-fold |
| Concanamycin A | F-type H+-ATPase | Yeast | >20,000 | - |
| Concanamycin A | P-type H+-ATPase | Yeast | >20,000 | - |
| Concanamycin A | P-type Na+,K+-ATPase | Porcine | >20,000 | - |
Data for Concanamycin A is presented as it is known to have similar activity to this compound and has more extensive publicly available data.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Apoptosis using Caspase-3 Activity Assay
This protocol provides a general guideline for a colorimetric caspase-3 activity assay.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Compare the activity in treated samples to the untreated control.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 2. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting Concanamycin B insolubility issues
Welcome to the technical support center for Concanamycin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures, with a primary focus on solubility issues.
Troubleshooting Guide: Insolubility Issues
This guide addresses specific problems you might encounter with this compound solubility in a question-and-answer format.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: First, verify that you are using an appropriate solvent. This compound has poor water solubility but is soluble in organic solvents.[1] If you are already using a recommended solvent, consider the following steps:
-
Increase Sonication/Vortexing Time: Ensure the solution is mixed thoroughly. Sonication is often recommended to aid dissolution.[2]
-
Gentle Warming: Gently warm the solution to 37°C.[3] This can significantly increase the solubility of some compounds. Combine warming with agitation for best results.
-
Use Fresh Solvent: Solvents, especially hygroscopic ones like DMSO, can absorb water over time, which will reduce their effectiveness in dissolving hydrophobic compounds. Always use fresh, anhydrous-grade solvent from a newly opened bottle.
If the powder still does not dissolve, refer to the solvent selection guide below and consider preparing a fresh stock solution.
Q2: I successfully dissolved my this compound, but it precipitated out of solution after storage or upon dilution in aqueous media. How can I prevent this?
A2: Precipitation is a common issue when diluting a concentrated organic stock solution into an aqueous buffer for your working solution.
-
For Stored Stock Solutions: Precipitation upon storage at -20°C or -80°C can occur if the compound's solubility limit is exceeded at that temperature. Before use, it is crucial to bring the stock solution to room temperature and vortex thoroughly to ensure any precipitate has redissolved.[4] Visually inspect the vial to confirm there are no visible crystals before making your working dilution.[4]
-
For Working Solutions: To minimize precipitation when diluting into aqueous media (e.g., cell culture medium):
-
Dilute Immediately Before Use: Prepare working solutions fresh for each experiment.
-
Add Stock to Buffer Slowly: Add the this compound stock solution to your aqueous buffer drop-by-drop while vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Avoid High Final Concentrations: Be mindful of the final concentration in your aqueous medium. The solubility in aqueous solutions is significantly lower than in organic solvents. If high concentrations are needed, you may need to include a small percentage of a co-solvent like DMSO in your final working solution, but be sure to run appropriate vehicle controls to account for any effects of the solvent on your experimental system.
-
Below is a workflow to help troubleshoot insolubility and precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is a macrolide antibiotic with poor solubility in water. It is soluble in several organic solvents.[1][5]
| Solvent | Solubility Notes | Reference |
| DMSO | Soluble. Solutions in DMSO are stable for at least one year when stored at -20°C. | [5][6] |
| Ethanol | Soluble. Solutions should be prepared just before use. | [5][6] |
| Methanol | Soluble. Solutions should be prepared just before use. | [5][6] |
| DMF | Soluble. | [5] |
Q2: How should I prepare a stock solution of this compound?
A2: The following is a general protocol for preparing a stock solution. Always refer to the manufacturer's product data sheet for specific instructions. For example, to prepare a 20 µM stock solution from 20 µg of lyophilized powder, you would reconstitute it in 1.15 mL of DMSO.[7]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous-grade DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Equilibrate: Allow the vial of lyophilized this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve your desired stock concentration.
-
Dissolve: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound and lead to precipitation.
-
Storage: Store the aliquots at -20°C or -80°C.[4] DMSO solutions are generally stable for at least a year at -20°C.[6]
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases), with an IC50 value of 5 nM.[5][8] V-ATPases are proton pumps responsible for acidifying intracellular organelles like lysosomes and endosomes.[7][9] By inhibiting these pumps, this compound blocks organelle acidification, which in turn disrupts critical cellular processes such as endosomal trafficking, protein degradation, and autophagy.[5][9] This inhibition also affects bone resorption and the maturation of T lymphocytes.[5][10]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Concanamycin B Treatment in Primary Cells
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Concanamycin B treatment in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a macrolide antibiotic that acts as a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are proton pumps responsible for acidifying various intracellular organelles.[3] By inhibiting this pump, this compound prevents the acidification of compartments such as lysosomes, endosomes, and the Golgi apparatus, which disrupts their normal function.[1][2][3] The inhibitory action is achieved by binding to the proteolipid subunit c of the V-ATPase V0 complex.[4]
Q2: What is a typical working concentration for this compound, and how does it relate to its side effects?
The half-maximal inhibitory concentration (IC50) for V-ATPase is approximately 5 nM.[1][2] However, the optimal concentration is highly dependent on the cell type and the duration of the experiment.
-
Low Nanomolar Range (1-10 nM): Effective for inhibiting organelle acidification and studying processes like autophagy or protein trafficking.[1]
-
Higher Nanomolar Range (>3-10 nM): More likely to induce significant side effects such as cytotoxicity, apoptosis, and cell cycle arrest, especially with prolonged incubation (e.g., 48 hours).[5]
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental goals.
Q3: How can I confirm that this compound is effectively inhibiting V-ATPase in my primary cells?
You can verify V-ATPase inhibition by measuring the pH of acidic organelles. A common method involves using acidotropic fluorescent probes like LysoTracker or quinacrine.[6][7] In successfully treated cells, the fluorescence intensity of these dyes within lysosomes will be significantly reduced, indicating an increase in luminal pH (alkalization).[6][7]
Q4: My primary cells are showing high levels of cell death after treatment. What could be the cause?
Excessive cytotoxicity is a common side effect. Potential causes include:
-
High Concentration: Concentrations above the low nanomolar range can induce apoptosis.[5]
-
Prolonged Exposure: Cell death is more pronounced after longer incubation periods (e.g., 48 hours vs. 24 hours).[5]
-
Cell Type Sensitivity: Some primary cells, particularly activated CD8+ cytotoxic T lymphocytes (CTLs), are highly sensitive to V-ATPase inhibition as it is essential for their survival.[8][9]
Refer to the troubleshooting guide below for mitigation strategies.
Q5: I've observed that my cells are arrested in the G2/M phase of the cell cycle. Is this a known effect?
Yes, treatment with concanamycins can cause a cell cycle arrest in the G2/M phase.[5] This effect is typically observed after longer incubation periods (e.g., 48 hours) and may be linked to the broader disruption of cellular homeostasis caused by V-ATPase inhibition.[5]
Q6: How does this compound impact autophagy?
This compound is a well-established inhibitor of autophagic flux.[10] Autophagy is a cellular degradation process that culminates in the fusion of an autophagosome with a lysosome to form an autolysosome, where the contents are degraded. By preventing lysosomal acidification, this compound blocks this fusion step.[10][11] This leads to a cellular accumulation of autophagosomes, which can be visualized and quantified.[10][12]
Q7: Can this compound affect protein secretion and the Golgi apparatus?
Yes. The proper functioning of the trans-Golgi network is pH-dependent. This compound treatment can impair intra-Golgi trafficking and the delivery of proteins to the plasma membrane.[1] This can result in delayed protein secretion and morphological changes to the Golgi, such as swelling and vacuolation.[1][13][14]
Troubleshooting Guides
Problem 1: Excessive or Unintended Cytotoxicity
Symptoms:
-
High percentage of apoptotic or necrotic cells (verified by Annexin V/PI staining).
-
Significant nuclear fragmentation observed with DNA stains like DAPI.[5]
-
Drastic reduction in cell viability compared to vehicle controls.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Concentration Too High | Perform a dose-response titration starting from a lower concentration (e.g., 0.5-1 nM) to find the lowest effective dose for your desired outcome (e.g., autophagy inhibition) with minimal toxicity. | Cell Viability Assay: Seed primary cells in a 96-well plate. Treat with a serial dilution of this compound (e.g., 0.5 nM to 50 nM) for 24 and 48 hours. Measure viability using an MTT, MTS, or PrestoBlue™ assay according to the manufacturer's protocol. |
| Incubation Time Too Long | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify a time point where the primary effect is visible before significant cell death occurs.[5] | Time-Course Analysis: Treat cells with a fixed, moderate concentration of this compound. Harvest cells at different time points and analyze for both the desired effect (e.g., LC3-II accumulation) and cell viability (e.g., Trypan Blue exclusion or flow cytometry). |
| High Cell Type Sensitivity | Certain primary cells, like activated immune cells, are inherently more sensitive.[8] Acknowledge this sensitivity and use the lowest possible concentration and shortest incubation time. Ensure control experiments are robust. | Baseline Sensitivity Test: Culture different primary cell types (if applicable to the research question) and treat with a standard concentration of this compound (e.g., 10 nM) for 24 hours. Compare viability across cell types to establish relative sensitivity. |
Problem 2: No Observable or Expected Effect
Symptoms:
-
No change in lysosomal pH.
-
No accumulation of autophagy markers (LC3-II).
-
No inhibition of the target biological process.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Concentration Too Low | Increase the concentration of this compound in a stepwise manner (e.g., 5 nM, 10 nM, 25 nM). | Lysosomal pH Measurement: 1. Culture primary cells on glass-bottom dishes. 2. Treat with vehicle or varying concentrations of this compound for 1-3 hours. 3. Add an acidotropic probe (e.g., 50 nM LysoTracker Red DND-99) for the final 30 minutes of incubation. 4. Wash cells with fresh medium and perform live-cell fluorescence microscopy. A significant decrease in punctate fluorescence indicates successful V-ATPase inhibition.[6] |
| Compound Inactivity | Ensure the this compound stock solution is stored correctly (-20°C, protected from light) and has not undergone multiple freeze-thaw cycles. Test the compound on a positive control cell line known to be responsive. | Positive Control Test: Use a standard cancer cell line (e.g., HeLa, MCF-7) known to undergo autophagy. Treat with 50 nM this compound for 6 hours and perform a Western blot for LC3-II. A clear accumulation of the lipidated LC3-II band compared to the vehicle control confirms compound activity. |
| Insufficient Incubation Time | While long incubations cause toxicity, very short incubations may not be sufficient for downstream effects to manifest. Extend the incubation period. | Autophagy Marker Analysis (Western Blot): 1. Treat cells with this compound for various durations (e.g., 2, 6, 12, 24 hours). 2. Lyse cells and collect protein. 3. Separate proteins via SDS-PAGE and transfer to a PVDF membrane. 4. Probe with primary antibodies against LC3 and p62/SQSTM1, followed by HRP-conjugated secondary antibodies. 5. Visualize bands. An increase in the LC3-II band and p62 accumulation over time indicates autophagic flux inhibition. |
Quantitative Data Summary
The following table summarizes key quantitative data points from published studies. These values should be used as a starting point for optimization in your specific primary cell model.
| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |
| V-ATPase Inhibition (IC50) | N/A (Biochemical) | ~5 nM | N/A | 50% inhibition of H+ pumping activity | [1][2] |
| Nuclear Fragmentation | HMEC-1 | >3 nM | 48 h | Significant increase in late apoptotic cells | [5] |
| Cell Cycle Arrest (G2/M) | HMEC-1 | >3 nM | 48 h | Arrest of cells in G2/M phase | [5] |
| Impaired Protein Secretion | HepG2 | 10 nM | Not Specified | Delayed secretion and incorrect glycan processing | [1] |
| Inhibition of Bone Resorption | Chick Embryonic Calvariae | Dose-dependent | Not Specified | Inhibition of PTH-stimulated 45Ca release | [15] |
| Induction of Apoptosis | Activated CD8+ CTL | Not Specified | Not Specified | Preferential decrease in cell viability | [8] |
Signaling Pathways and Workflows
Mechanism of this compound Action
References
- 1. Involvement of the vacuolar H(+)-ATPases in the secretory pathway of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy; an opportunity for the treatment of cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Concanamycin B
Welcome to the technical support center for Concanamycin B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experimentation with this potent V-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a macrolide antibiotic that acts as a specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are proton pumps responsible for acidifying various intracellular organelles, such as lysosomes, endosomes, and the Golgi apparatus.[1] By inhibiting V-ATPase, this compound disrupts this acidification process, which can impact a wide range of cellular functions including protein degradation, receptor recycling, and autophagy.[3][4][5]
Q2: I'm observing widespread cytotoxicity that doesn't seem specific to my target pathway. Is this a known effect of this compound?
Yes, while this compound is a specific V-ATPase inhibitor, it can exhibit general cytotoxicity, particularly at higher concentrations or with prolonged exposure.[1] This is because the proper functioning of V-ATPases is crucial for the survival of most eukaryotic cells. Disruption of organelle acidification can lead to a cascade of events, including the impairment of essential cellular processes, which can ultimately result in cell death.[6][7] It was initially identified for its immunosuppressive effects due to its inhibition of T-cell proliferation, which was later attributed to its general cytotoxic nature.[1]
Q3: My results suggest apoptosis, but I was expecting to see an effect on autophagy. Can this compound induce apoptosis?
Indeed, this compound and the closely related Concanamycin A have been shown to induce apoptosis in various cell types, including activated CD8+ CTLs and certain cancer cell lines.[6][7][8] The induction of apoptosis can occur through different mechanisms. In some cases, it involves classic apoptotic pathways with DNA fragmentation and nuclear condensation.[6][7] In other instances, a rapid, non-apoptotic form of cell death has been observed.[6][7] Therefore, observing apoptosis when studying autophagy is a plausible, albeit complex, outcome.
Q4: I've noticed significant changes in Golgi morphology in my treated cells. Is this an expected off-target effect?
Yes, treatment with Concanamycin A and B has been reported to cause swelling and vacuolation of the Golgi apparatus in plant cells.[9] This is considered an off-target effect related to the disruption of the proton gradient across Golgi membranes, which can interfere with intracellular protein trafficking and the formation of transport vesicles.[9]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity affecting control cells.
Possible Cause 1: this compound concentration is too high.
While V-ATPase inhibition occurs at nanomolar concentrations, P-type ATPases can be inhibited at micromolar concentrations, leading to broader off-target effects and increased cytotoxicity.[1][10]
Suggested Solution:
-
Perform a dose-response curve to determine the optimal concentration for V-ATPase inhibition with minimal cytotoxicity in your specific cell line. Start with a low nanomolar range (e.g., 1-10 nM) and titrate upwards.
-
Refer to the literature for concentrations used in similar cell types.
Data Summary: Effective Concentrations of Concanamycins
| Cell Type/Organism | Target | Effective Concentration | Observed Effect | Reference |
| Macrophage J774 | Oxidized-LDL-induced lipid droplet accumulation | 5-10 nM | Inhibition of accumulation | [4] |
| Macrophage J774 | ATP-dependent acidification of endosomes and lysosomes | 4 nM | Significant inhibition | [4] |
| Chick embryonic calvariae | PTH-stimulated 45Ca release | Dose-dependent | Inhibition of release | [11] |
| Oral squamous cell carcinoma cell lines | Apoptosis induction | Low-concentration | Induced apoptosis | [8] |
| Prostate cancer cell lines (LNCaP and C4-2B) | In vitro invasion | Nanomolar concentrations | 80% reduction in invasion | [8] |
| HMEC-1 | Proliferation | 1, 3, 10 nM | Concentration-dependent inhibition | [12] |
Possible Cause 2: Prolonged incubation time.
Extended exposure to this compound can lead to the accumulation of toxic effects and disruption of essential cellular processes, including potential disruption of the mitochondrial network.[9]
Suggested Solution:
-
Optimize the incubation time. For many applications, a shorter treatment (e.g., 2-6 hours) may be sufficient to observe the desired effect on organelle acidification without causing widespread cell death.
-
Conduct a time-course experiment to identify the earliest time point at which the desired effect is observed.
Issue 2: Autophagy is inhibited, but I'm also seeing signs of apoptosis.
Possible Cause: Interplay between autophagy and apoptosis.
This compound blocks autophagic flux by preventing the fusion of autophagosomes with lysosomes and the degradation of their contents.[3][13] The accumulation of autophagic vacuoles and the disruption of cellular homeostasis can, in some contexts, trigger apoptotic pathways.
Suggested Solution:
-
Use multiple, independent methods to assess both autophagy and apoptosis. For autophagy, monitor LC3-II accumulation by Western blot or immunofluorescence. For apoptosis, use assays for caspase activation, PARP cleavage, or Annexin V staining.
-
Consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) in conjunction with this compound to determine if the observed effects on autophagy are dependent on caspase activity.
Experimental Workflow: Differentiating Autophagy Inhibition from Apoptosis Induction
Caption: Troubleshooting workflow for dissecting autophagy and apoptosis.
Issue 3: Unexpected morphological changes in intracellular organelles.
Possible Cause: Off-target effects on the Golgi apparatus.
As mentioned, this compound can cause the Golgi apparatus to swell and vacuolate.[9] This can have downstream consequences on protein secretion and the trafficking of cellular components.
Suggested Solution:
-
Use immunofluorescence to co-stain for your protein of interest and a Golgi marker (e.g., GM130) to assess the integrity of the Golgi and the localization of your protein.
-
If Golgi disruption is a concern, consider using an alternative V-ATPase inhibitor, such as Bafilomycin A1, to see if the effect is conserved. However, be aware that Bafilomycin A1 can also cause Golgi swelling.[9]
Signaling Pathway: this compound's On-Target and Off-Target Effects
Caption: On- and off-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of Autophagic Flux using LC3-II Western Blot
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of this compound (e.g., 10 nM) or vehicle control (e.g., DMSO) for the optimized duration (e.g., 4 hours). A positive control for autophagy induction (e.g., starvation medium) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in this compound-treated cells compared to the control indicates an inhibition of autophagic flux.
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
References
- 1. Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases | Journal of Experimental Biology | The Company of Biologists [journals.biologists.com]
- 2. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 3. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concanamycin A, a vacuolar type H(+)-ATPase inhibitor, induces cell death in activated CD8(+) CTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a vacuolar H(+)-ATPase specific inhibitor suppresses bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autophagic flux is required for the synthesis of triacylglycerols and ribosomal protein turnover in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin B stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Concanamycin B.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: Upon receipt, the solid form of this compound should be stored at -20°C.[1][2] Provided the vial is kept tightly sealed, the product can be stored for at least four years under these conditions.[2] For general guidance on bioactive chemicals, it is recommended to store them for up to 6 months when kept tightly sealed and at the recommended temperature.[3]
Q2: What is the recommended procedure for preparing this compound stock solutions?
A: It is recommended to prepare and use solutions on the same day if possible.[4] To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO, DMF, ethanol, or methanol.[2] For example, solutions in DMSO can be prepared at a concentration of ≥ 10 mg/mL.[5]
Q3: What are the recommended storage conditions for this compound solutions?
A: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C or -80°C.[3] Solutions in DMSO are stable for at least one year when stored at -20°C. For shorter-term storage, solutions can be kept at -20°C for up to one month.[4][5][6] For longer-term storage of up to six months, it is recommended to store the solution at -80°C.[5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.
Q4: Is this compound sensitive to light?
A: While specific data on the light sensitivity of this compound is limited, general laboratory practice for macrolide antibiotics and similar complex molecules often involves protection from light, especially during storage in solution.[7]
Troubleshooting Guide
Issue 1: I observe a precipitate in my this compound solution after thawing.
-
Cause: The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture, which can affect solubility.
-
Solution: Before use, it is crucial to allow the vial to equilibrate to room temperature for at least 60 minutes.[3] Ensure that the solution is free of precipitate before using it in your experiment.[4] If a precipitate is present, you can try gently warming the tube to 37°C and using an ultrasonic bath to aid in redissolving the compound.[7]
Issue 2: My experiment is yielding inconsistent or unexpected results.
-
Cause 1: Improper storage of this compound. Prolonged storage at temperatures higher than recommended can lead to degradation of the compound.
-
Solution 1: Always adhere to the recommended storage conditions. For solid this compound, store at -20°C.[1][2] For solutions, store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[4][5]
-
Cause 2: Repeated freeze-thaw cycles. This can lead to the degradation of this compound in solution.
-
Solution 2: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Cause 3: Use of an inappropriate solvent. While this compound is soluble in several organic solvents, its stability may vary between them.
-
Solution 3: DMSO is a commonly recommended solvent for long-term storage of this compound solutions. If using other solvents like ethanol or methanol, it is best to prepare the solutions fresh on the day of use.[4]
Data Presentation
Table 1: Long-Term Storage Conditions for Solid this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years |
Table 2: Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
| Various | -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparation and Handling of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 60 minutes.[3] This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Dissolution: Prepare the stock solution by dissolving the solid this compound in an appropriate solvent, such as DMSO, to the desired concentration.[2] Ensure complete dissolution; gentle warming to 37°C or sonication can be used if necessary.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4][5]
-
Use: When ready to use, thaw an aliquot at room temperature. Ensure the solution is clear and free of any precipitate before adding it to your experimental system.[4]
Mandatory Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Simplified pathway of V-ATPase inhibition.
References
- 1. agscientific.com [agscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CONCANAMYCIN A CAS#: 80890-47-7 [chemicalbook.com]
- 7. glpbio.com [glpbio.com]
Avoiding Concanamycin B degradation in experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Concanamycin B and ensuring the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2] By inhibiting V-ATPase, this compound blocks the transport of protons into intracellular compartments, thereby preventing the acidification of organelles such as lysosomes and endosomes.[2] This disruption of pH homeostasis affects various cellular processes, including protein degradation, endocytosis, and intracellular trafficking.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage and handling guidelines:
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C under desiccating conditions.[4] | Minimizes degradation from moisture and temperature fluctuations. The solid form is stable for at least 4 years under these conditions.[2] |
| Stock Solutions | Prepare stock solutions in high-quality, anhydrous DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] | DMSO solutions are reported to be stable for up to one month at -20°C.[1] Aliquoting prevents contamination and degradation from repeated temperature changes. |
| Aqueous Solutions | Prepare fresh for each experiment and use the same day if possible.[1] | This compound is susceptible to degradation in aqueous media. |
| Light Exposure | Protect from light. Store in amber vials or cover with foil. | Macrolide antibiotics can undergo photodegradation upon exposure to UV light.[5][6][7] |
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The choice of solvent may depend on the specific experimental requirements.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble[2] |
| Dimethylformamide (DMF) | Soluble[2] |
| Ethanol | Soluble[2] |
| Methanol | Soluble[2] |
For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or reduced inhibitory effect | Degradation of this compound: Improper storage, repeated freeze-thaw cycles, exposure to light, or use of old aqueous solutions. | 1. Confirm proper storage of the solid compound and stock solutions (-20°C, desiccated, protected from light). 2. Use a fresh aliquot of the stock solution for each experiment. 3. Prepare working dilutions in aqueous buffer immediately before use. |
| Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell type or assay. | 1. Verify calculations for stock and working solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your system. Effective concentrations can range from nanomolar to low micromolar depending on the context.[8][9] | |
| Cellular Resistance or Compensation: Some cell lines may have inherent resistance or may develop compensatory mechanisms to V-ATPase inhibition. | 1. Increase the concentration of this compound. 2. Reduce the incubation time to observe more immediate effects. 3. Consider using a different cell line. | |
| Inconsistent results between experiments | Variability in experimental conditions: Differences in incubation time, cell density, or reagent preparation. | 1. Standardize all experimental parameters. 2. Ensure consistent preparation of all solutions, including media and buffers. |
| Precipitation of this compound: The compound may precipitate in aqueous solutions, especially at higher concentrations. | 1. Visually inspect solutions for any precipitates before use. 2. If precipitation is observed, gently warm the solution and vortex. If it persists, prepare a fresh dilution. | |
| Unexpected cellular toxicity | Off-target effects at high concentrations: While a specific V-ATPase inhibitor, very high concentrations may lead to off-target effects. | 1. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line. 2. Use the lowest effective concentration determined from your dose-response experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Include a vehicle control (media with the same concentration of solvent) in all experiments. |
Experimental Protocols
Protocol 1: V-ATPase Activity Assay (Coupled Spectrophotometric Assay)
This protocol allows for the measurement of V-ATPase activity in isolated membrane vesicles by monitoring the oxidation of NADH.
Materials:
-
Isolated vacuolar or lysosomal membrane vesicles
-
Assay Buffer: 50 mM HEPES, 25 mM KCl, pH 7.5
-
ATP regenerating system: 2 mM phosphoenolpyruvate, 30 units/mL lactate dehydrogenase, 30 units/mL pyruvate kinase
-
0.5 mM NADH
-
5 mM ATP
-
4 mM MgCl₂
-
This compound stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay mixture by combining the Assay Buffer, ATP regenerating system, and NADH in a cuvette.
-
Add the isolated membrane vesicles (typically 10-20 µg of protein) to the cuvette.
-
Add either this compound to the desired final concentration or an equivalent volume of DMSO (vehicle control). Incubate for 5-10 minutes at room temperature.
-
Initiate the reaction by adding ATP and MgCl₂.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the this compound-sensitive ATPase activity by subtracting the rate of ATP hydrolysis in the presence of this compound from the rate in the vehicle control.[10][11]
Protocol 2: Measurement of Lysosomal pH using BCECF-AM and Flow Cytometry
This protocol describes how to assess the effect of this compound on lysosomal pH in live cells.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
This compound stock solution (in DMSO)
-
DMSO (for vehicle control)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with BCECF-AM (typically 1-5 µM in serum-free media) for 30-60 minutes at 37°C.
-
Wash the cells with fresh, complete medium to remove excess dye.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 30 minutes to 1 hour).
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analyze the fluorescence intensity of the BCECF-loaded cells using a flow cytometer. An increase in BCECF fluorescence indicates an alkalinization of the lysosomal/vacuolar compartment.[12]
Visualizations
Signaling Pathways Affected by V-ATPase Inhibition
Inhibition of V-ATPase disrupts the pH of intracellular compartments, which in turn affects several key signaling pathways crucial for cell growth, migration, and metabolism.
References
- 1. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 5. asjp.cerist.dz [asjp.cerist.dz]
- 6. Elimination of macrolides in water bodies using photochemical oxidation [aimspress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Defining steps in RAVE-catalyzed V-ATPase assembly using purified RAVE and V-ATPase subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Separation of the N- and C-terminal Domains of the Yeast V-ATPase Subunit H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]
Determining the effective concentration of Concanamycin B in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Concanamycin B in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts this acidification process, which can interfere with various cellular processes including protein trafficking and degradation, and receptor recycling.
Q2: What are the common in vivo applications of this compound?
A2: In vivo, this compound is primarily used to study the physiological roles of V-ATPase in various biological processes. One notable application is in immunology research, specifically to investigate the function and survival of immune cells like cytotoxic T lymphocytes (CTLs). For instance, studies have shown that intraperitoneal injection of this compound can suppress the proliferation of CD8+ CTL populations in mice.
Q3: What is a recommended starting dose for this compound in mice?
A3: While specific effective concentrations for this compound in various in vivo models are not extensively documented in publicly available literature, we can infer a potential starting range from related compounds and in vitro data. The related compound, Concanamycin A, has been shown to be lethal to mice at a dose of 1 mg/kg via intraperitoneal injection. Therefore, a starting dose for this compound should be significantly lower. Based on its high potency (IC50 = 5 nM for V-ATPase inhibition), it is crucial to perform a dose-finding study. A suggested starting point for a pilot study could be in the range of 0.01 to 0.1 mg/kg, with careful monitoring for any signs of toxicity.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol. For in vivo injections, it is crucial to prepare a solution that is sterile and minimizes solvent toxicity. A common practice is to dissolve the compound in a minimal amount of an appropriate solvent like DMSO and then dilute it with a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is recommended to prepare solutions fresh on the day of use if possible. If storage is necessary, solutions can be stored at -20°C for up to one month, but should be equilibrated to room temperature and checked for precipitates before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the tested concentration. | - Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration in the target tissue. - Poor Bioavailability: The compound may not be reaching the target site effectively. - Compound Degradation: The this compound solution may have degraded. | - Dose Escalation: Gradually increase the dose in subsequent cohorts while closely monitoring for toxicity. - Formulation Optimization: Consider using a different vehicle or formulation to improve solubility and bioavailability. - Fresh Preparation: Always prepare fresh solutions of this compound before each experiment. |
| Signs of Toxicity in Animals (e.g., weight loss, lethargy, ruffled fur). | - Dose is too high: The administered concentration is exceeding the maximum tolerated dose. - Solvent Toxicity: The vehicle, especially at high concentrations of organic solvents like DMSO, can cause adverse effects. | - Dose Reduction: Lower the dose in subsequent experiments. - Vehicle Optimization: Reduce the percentage of the organic solvent in the final injection volume. Aim for a final DMSO concentration of less than 10% in the injected solution. - Monitor Closely: Implement a detailed monitoring plan to catch early signs of toxicity. |
| Precipitation of this compound in the injection solution. | - Low Solubility in Aqueous Vehicle: this compound has poor solubility in aqueous solutions. - Temperature Changes: The compound may precipitate out of solution when cooled. | - Use of Co-solvents: Consider using a co-solvent system (e.g., DMSO and PEG) to improve solubility. - Warm Solution: Gently warm the solution to room temperature before injection and ensure no precipitate is visible. - Sonication: Briefly sonicate the solution to aid in dissolution. |
| Difficulty with Intraperitoneal (IP) Injection. | - Improper Technique: Incorrect injection site or angle can lead to injection into organs or subcutaneous space. - Needle Gauge: An inappropriate needle size can cause tissue damage or leakage. | - Proper Restraint and Technique: Ensure the mouse is properly restrained. The injection should be in the lower right quadrant of the abdomen to avoid the cecum and bladder. - Correct Needle Size: Use a 25-27 gauge needle for IP injections in mice. |
Experimental Protocols
In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline. The specific dose and vehicle should be optimized for your experimental model.
Materials:
-
This compound
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Weigh each mouse on the day of injection to calculate the precise dose.
-
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO to get a 10 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Calculate the required volume of the stock solution based on the desired final dose and the total injection volume.
-
Dilute the stock solution with sterile saline or PBS to the final injection concentration. The final concentration of DMSO should be kept to a minimum (ideally below 10%).
-
Ensure the final solution is clear and free of any precipitate before injection.
-
-
Intraperitoneal Injection:
-
Properly restrain the mouse.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Inject the calculated volume of the this compound solution slowly and steadily. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animals closely for any immediate adverse reactions.
-
Monitor the animals daily for signs of toxicity, including changes in weight, behavior, and appearance.
-
Visualizations
Caption: Mechanism of V-ATPase Inhibition by this compound.
Technical Support Center: Reversibility of Concanamycin A Effects on Vacuolar Particles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of Concanamycin A's effects on vacuolar particles. All information is presented in a clear question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Are the effects of Concanamycin A on vacuolar particles reversible?
Yes, the inhibitory effects of Concanamycin A on vacuolar H+-ATPase (V-ATPase) and the subsequent cellular consequences are generally considered reversible. Studies have shown that removal of Concanamycin A from the cell culture medium can lead to the restoration of normal cellular morphology and function. For instance, drug-induced morphological changes have been observed to be largely reversed 8 hours after drug removal and fully reversed within 16-24 hours.[1] Similarly, the swelling of the Golgi apparatus caused by Concanamycin A has been reported to be reversible after washing.[2]
Q2: What is the general procedure for reversing the effects of Concanamycin A?
The reversal of Concanamycin A's effects is typically achieved through a "washout" procedure. This involves removing the Concanamycin A-containing medium, washing the cells with fresh, inhibitor-free medium, and then incubating the cells in the fresh medium for a specific recovery period. The exact parameters of the washout protocol, such as the number of washes and the duration of the recovery period, may need to be optimized depending on the cell type and the specific experimental goals.
Q3: How can I confirm that the effects of Concanamycin A have been reversed?
The reversal of Concanamycin A's effects can be confirmed by assessing the restoration of various cellular functions that are dependent on V-ATPase activity. Key parameters to measure include:
-
Vacuolar/Lysosomal pH: Monitoring the re-acidification of vacuoles or lysosomes.
-
V-ATPase Activity: Directly measuring the enzymatic activity of the V-ATPase.
-
Protein Trafficking and Degradation: Assessing the restoration of endocytic and secretory pathways, as well as lysosomal protein degradation.
-
Cellular Morphology: Observing the return of normal organelle structure, such as the Golgi apparatus.
Troubleshooting Guides
Issue 1: Incomplete or slow reversal of vacuolar pH after Concanamycin A washout.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Washout | Increase the number of washes (e.g., 3-5 times) with fresh, pre-warmed, inhibitor-free medium. Extend the duration of each wash. | To ensure complete removal of residual Concanamycin A from the cells and culture vessel. |
| Short Recovery Time | Extend the incubation period in fresh medium after washout. Monitor vacuolar pH at multiple time points (e.g., 4, 8, 16, 24 hours) to determine the optimal recovery time for your cell type. | Full recovery of V-ATPase function and the proton gradient may take several hours. |
| High Concanamycin A Concentration or Prolonged Treatment | Use the lowest effective concentration of Concanamycin A and the shortest possible incubation time to achieve the desired initial inhibition. | Higher concentrations and longer exposure times may lead to slower or incomplete recovery. |
| Cell Health | Ensure cells are healthy and not confluent before and during the experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm cell health post-washout. | Stressed or unhealthy cells may have a compromised ability to recover. |
Issue 2: V-ATPase activity does not return to baseline levels after washout.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Removal of Inhibitor | Optimize the washout protocol as described in Issue 1. | Residual Concanamycin A will continue to inhibit V-ATPase activity. |
| Subunit Disassembly/Degradation | Allow for a longer recovery period (up to 24 hours) to permit the reassembly of V-ATPase complexes or the synthesis of new enzyme subunits. | Prolonged inhibition may lead to the disassembly or degradation of V-ATPase subunits, requiring time for cellular repair mechanisms to restore the enzyme. |
| Assay Sensitivity | Use a highly sensitive V-ATPase activity assay. Ensure that all reagents are fresh and the protocol is followed precisely. | The V-ATPase activity assay may not be sensitive enough to detect partial recovery. |
Experimental Protocols
Protocol 1: Washout of Concanamycin A and Monitoring Vacuolar pH Recovery
This protocol provides a general guideline for reversing Concanamycin A inhibition and assessing the recovery of vacuolar pH using a fluorescent probe.
Materials:
-
Cells treated with Concanamycin A
-
Inhibitor-free cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS), sterile
-
Lysosomal pH-sensitive fluorescent dye (e.g., LysoSensor™ Green DND-189)
-
Fluorescence microscope or plate reader
Procedure:
-
Concanamycin A Treatment: Treat cells with the desired concentration of Concanamycin A for the intended duration. For example, 1 µM for 30 minutes for acute inhibition.[3]
-
Washout: a. Aspirate the Concanamycin A-containing medium. b. Gently wash the cells three times with pre-warmed, sterile PBS. c. Add fresh, pre-warmed, inhibitor-free cell culture medium.
-
Recovery: Incubate the cells at 37°C in a CO2 incubator for various time points (e.g., 0, 4, 8, 16, 24 hours) to allow for recovery.
-
Vacuolar pH Measurement: a. At each recovery time point, incubate the cells with a lysosomal pH-sensitive fluorescent dye according to the manufacturer's instructions. b. Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity with a plate reader. c. Analyze the fluorescence intensity to determine the relative vacuolar pH. A return to acidic pH indicates recovery.
Quantitative Data Summary:
| Treatment | Duration | Washout Protocol | Recovery Time | Expected Outcome |
| 1 nM Concanamycin A | Overnight | 3x washes with fresh medium | 8 hours | Largely reversed cellular morphology[1] |
| 1 nM Concanamycin A | Overnight | 3x washes with fresh medium | 16-24 hours | Fully reversed cellular morphology[1] |
| 1 µM Concanamycin A | 30 minutes | 3x washes with fresh medium | Time-dependent | Gradual re-acidification of vacuoles |
Visualizations
Diagram 1: V-ATPase Inhibition and Recovery Workflow
References
Validation & Comparative
Validating Autophagy Inhibition: A Comparative Guide to Concanamycin B vs. 3-Methyladenine
For researchers, scientists, and drug development professionals, the accurate validation of autophagy inhibition is paramount. This guide provides an objective, data-driven comparison of two widely used autophagy inhibitors, Concanamycin B and 3-Methyladenine (3-MA), detailing their mechanisms, experimental applications, and potential off-target effects.
At a Glance: Key Differences in Mechanism
This compound and 3-MA target distinct stages of the autophagy pathway, a crucial factor in experimental design and data interpretation. 3-MA is an early-stage inhibitor , preventing the formation of the autophagosome, while This compound is a late-stage inhibitor , blocking the degradation of autophagosomes by lysosomes.
3-Methyladenine (3-MA) acts by inhibiting Class III phosphatidylinositol 3-kinases (PI3K), which are essential for the nucleation and formation of the autophagosomal membrane.[1][2][3] This early intervention halts the autophagic process before the sequestration of cellular cargo.
This compound , along with its structural analogs Concanamycin A and Bafilomycin A1, is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[4][5][6] This enzyme is critical for acidifying lysosomes. By inhibiting V-ATPase, this compound prevents the fusion of autophagosomes with lysosomes and inhibits the activity of acid-dependent lysosomal hydrolases, leading to the accumulation of undegraded autophagosomes.[7][8]
Caption: The autophagy pathway highlighting the distinct inhibitory actions of 3-MA and this compound.
Quantitative Comparison of Autophagy Markers
The differential effects of this compound and 3-MA are clearly reflected in their impact on key autophagy-related proteins, namely microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).
During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. The protein p62 acts as a cargo receptor, binding to ubiquitinated substrates and LC3-II, and is itself degraded upon the fusion of the autophagosome with the lysosome. Therefore, the levels of LC3-II and p62 are reliable indicators of autophagic activity.[9][10]
| Inhibitor | Mechanism of Action | Expected LC3-II Levels | Expected p62/SQSTM1 Levels | Rationale |
| 3-Methyladenine (3-MA) | Early-stage inhibitor (prevents autophagosome formation) | Decrease or no change | Increase or no change | Prevents the formation of LC3-II-positive autophagosomes. p62 is not degraded and may accumulate.[9][11] 3-MA can also induce p62 transcription.[8][12][13] |
| This compound | Late-stage inhibitor (prevents autophagosome degradation) | Significant Increase | Significant Increase | Autophagosomes with associated LC3-II are formed but not degraded, leading to their accumulation. p62 is also sequestered in autophagosomes but not degraded.[14][15] |
Experimental Protocols
Assessing Autophagic Flux by Western Blotting
This protocol provides a framework for comparing the effects of this compound and 3-MA on LC3-II and p62 levels.
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of the experiment.
-
Treat cells with the desired concentrations of inhibitors for a predetermined time. Typical starting concentrations and durations are:
-
Include appropriate vehicle controls (e.g., DMSO). For studying induced autophagy, a positive control such as starvation (e.g., culturing in EBSS) or rapamycin treatment should be included.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
3. Western Blotting:
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands effectively.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is essential.
-
Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
The key metric for autophagy is the amount of LC3-II, which should be normalized to the loading control.[19] The accumulation of p62, also normalized to the loading control, provides additional evidence for autophagy inhibition.
Caption: A streamlined workflow for the comparative analysis of autophagy inhibitors using Western blotting.
Off-Target Effects and Important Considerations
A thorough understanding of the potential off-target effects of these inhibitors is critical for accurate data interpretation.
3-Methyladenine (3-MA):
-
Dual Role: As previously mentioned, 3-MA can have opposing effects on autophagy depending on the cellular context and treatment duration. Its inhibitory effect on the pro-survival Class I PI3K pathway can, under certain conditions, lead to the induction of autophagy.[1][2][3]
-
p62 Transcription: 3-MA has been shown to increase the transcription of the p62 gene (SQSTM1), which can lead to an accumulation of p62 protein independent of its effect on autophagic degradation.[8][12][13]
-
Other Kinases: At higher concentrations, 3-MA may inhibit other kinases.
This compound:
-
General Lysosomal Dysfunction: As a V-ATPase inhibitor, this compound will disrupt the function of all acidic organelles, including endosomes and lysosomes. This can have broad effects on cellular processes beyond autophagy, such as endocytosis and receptor recycling.[20][21][22]
-
Toxicity: Due to the essential role of V-ATPase in cellular function, prolonged inhibition can be toxic to cells.[10]
Conclusion and Recommendations
The choice between this compound and 3-MA for validating autophagy inhibition depends on the specific experimental question.
-
To confirm that a process is dependent on the initiation of autophagy, 3-MA is the appropriate tool. A reversal of the observed phenotype upon 3-MA treatment would suggest the involvement of early autophagic events. However, due to its complex biological activities, results should be interpreted with caution and ideally confirmed with genetic approaches (e.g., siRNA knockdown of essential autophagy genes like ATG5 or ATG7).
-
To demonstrate the involvement of autophagic flux and degradation, this compound is a more direct and reliable inhibitor. The accumulation of autophagosomes and autophagic substrates in the presence of this compound provides strong evidence for an active autophagic process.
References
- 1. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The autophagic inhibitor 3-methyladenine potently stimulates PKA-dependent lipolysis in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the vacuolar H(+)-ATPases in the secretory pathway of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. p62/SQSTM1 Is a Target Gene for Transcription Factor NRF2 and Creates a Positive Feedback Loop by Inducing Antioxidant Response Element-driven Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 10. Anti-leukemic effects of the V-ATPase inhibitor Archazolid A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression of the autophagy substrate SQSTM1/p62 is restored during prolonged starvation depending on transcriptional upregulation and autophagy-derived amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 19. scbt.com [scbt.com]
- 20. V-ATPase inhibition decreases mutant androgen receptor activity in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The V-ATPases in cancer and cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of V-ATPase Inhibitors: Concanamycin B vs. Bafilomycin A1
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental applications of two potent vacuolar-type H+-ATPase inhibitors.
In the realm of cellular biology and drug discovery, the specific inhibition of the vacuolar-type H+-ATPase (V-ATPase) has proven to be a critical tool for dissecting a multitude of physiological processes, from lysosomal acidification and autophagy to viral entry and cancer cell survival. Among the arsenal of available V-ATPase inhibitors, the macrolide antibiotics Concanamycin B and Bafilomycin A1 are two of the most frequently employed compounds. This guide provides an in-depth comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal inhibitor for their specific experimental needs.
At a Glance: this compound and Bafilomycin A1
Both this compound and Bafilomycin A1 are potent and selective inhibitors of V-ATPase, a proton pump essential for acidifying intracellular organelles in eukaryotic cells. They belong to the plecomacrolide family of antibiotics and share a similar mechanism of action, binding to the V0 subunit of the V-ATPase complex and thereby blocking proton translocation.[1][2][3] However, subtle structural differences between the two molecules lead to variations in their potency and specificity.
Quantitative Comparison of V-ATPase Inhibition
The inhibitory potency of these compounds is a key consideration for experimental design. The following table summarizes the available quantitative data for this compound and Bafilomycin A1.
| Feature | This compound | Bafilomycin A1 | References |
| Target | Vacuolar H+-ATPase (V-ATPase) | Vacuolar H+-ATPase (V-ATPase) | [1][2] |
| Binding Site | V0 subunit | V0 subunit | [1][2] |
| IC50 for V-ATPase | Exhibits similar activity to Concanamycin A (IC50 ~10 nM for Manduca sexta V-ATPase) | 0.44 nM - 400 nmol/mg protein (depending on the enzyme source) | [1][4][5][6][7][8] |
| General Potency | Generally considered more potent and specific than Bafilomycin A1. | Potent, but may be less specific than concanamycins at higher concentrations. | [3][9][10] |
| Off-Target Effects | Less documented, but the concanamycin family is noted for higher specificity. | At micromolar concentrations, can inhibit P-type ATPases. May cause Golgi swelling and have other indirect effects on acidified compartments. | [3][9][11][12] |
Mechanism of Action: A Visual Representation
The inhibition of V-ATPase by both this compound and Bafilomycin A1 disrupts the proton gradient across organellar membranes, leading to a cascade of downstream cellular effects.
Caption: Inhibition of the V-ATPase proton pump by this compound or Bafilomycin A1.
Experimental Protocols
Accurate and reproducible experimental data are paramount. Below are detailed methodologies for key experiments used to evaluate and compare V-ATPase inhibitors.
V-ATPase Activity Assay (Measurement of Proton Pumping)
This assay directly measures the primary function of V-ATPase – the transport of protons.
Objective: To quantify the inhibition of V-ATPase-mediated proton transport by this compound and Bafilomycin A1.
Materials:
-
Isolated organellar membranes (e.g., lysosomes, vacuoles) enriched in V-ATPase.
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 50 mM KCl, 2.5 mM MgCl2, 0.1 mM DTT.
-
ATP solution (100 mM).
-
Acridine orange (fluorescent pH probe).
-
This compound and Bafilomycin A1 stock solutions (in DMSO).
-
Fluorometer.
Procedure:
-
Prepare a suspension of organellar membranes in the assay buffer.
-
Add acridine orange to a final concentration of 5 µM.
-
Place the suspension in a cuvette in the fluorometer and monitor the fluorescence at an excitation wavelength of 493 nm and an emission wavelength of 530 nm.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. A decrease in fluorescence indicates the quenching of acridine orange as it accumulates in the acidic intra-organellar space.
-
Once a steady-state level of proton pumping is achieved (stable low fluorescence), add varying concentrations of this compound or Bafilomycin A1.
-
Monitor the increase in fluorescence, which corresponds to the de-acidification of the organelles due to V-ATPase inhibition.
-
Calculate the initial rate of fluorescence increase for each inhibitor concentration.
-
Plot the rates against the inhibitor concentrations to determine the IC50 value.
Cell Viability Assay (MTT or WST-1 Assay)
This assay assesses the cytotoxic effects of the inhibitors on cultured cells.
Objective: To determine the concentration-dependent effect of this compound and Bafilomycin A1 on the viability of a specific cell line.
Materials:
-
Cultured cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound and Bafilomycin A1 stock solutions (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl).
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Bafilomycin A1 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 for cytotoxicity.[13][14][15]
Experimental Workflow: From Target to Cellular Effect
The following diagram illustrates a typical workflow for comparing V-ATPase inhibitors.
Caption: A typical experimental workflow for comparing V-ATPase inhibitors.
Concluding Remarks
Both this compound and Bafilomycin A1 are invaluable tools for studying V-ATPase-dependent cellular processes. The choice between them will ultimately depend on the specific requirements of the experiment. For studies demanding the highest potency and specificity, the available data suggests that concanamycins, and by extension this compound, may be the superior choice. However, Bafilomycin A1 remains a widely used and effective inhibitor, with a more extensive body of literature supporting its use. Researchers should carefully consider the reported IC50 values for their system of interest and be mindful of potential off-target effects, particularly when using higher concentrations of Bafilomycin A1. By employing the detailed experimental protocols outlined in this guide, researchers can confidently select and utilize the most appropriate V-ATPase inhibitor to advance their scientific investigations.
References
- 1. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. This compound | V-ATPase inhibitor | Hello Bio [hellobio.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Concanamycin A, B, and C Activity for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of Concanamycin A, B, and C, offering a comparative analysis of their efficacy as V-ATPase inhibitors and their downstream cellular effects. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways.
Introduction
Concanamycins are a family of 18-membered macrolide antibiotics produced by Streptomyces species. This guide focuses on a comparative analysis of three key members of this family: Concanamycin A, B, and C. These compounds are potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), a class of proton pumps crucial for the acidification of various intracellular compartments.[1] Inhibition of V-ATPase disrupts fundamental cellular processes, including lysosomal degradation, autophagy, and endosomal trafficking, making concanamycins valuable tools for cell biology research and potential therapeutic agents. This guide provides a comprehensive comparison of the known activities of Concanamycin A, B, and C, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity
Concanamycin A, B, and C exhibit potent biological activities, primarily stemming from their inhibition of V-ATPase. While all three are effective, their potencies can vary. The following table summarizes the available quantitative data on their inhibitory activities.
| Activity Assessed | Concanamycin A | Concanamycin B | Concanamycin C | Source(s) |
| V-ATPase Inhibition (IC₅₀) | ~9.2 - 10 nM | 5 nM | Similar to Concanamycin A | [2][3][4][5] |
| Inhibition of Mouse Splenic Lymphocyte Proliferation (at 1 µg/mL) | 99% | 82% | 88% |
Mechanism of Action: V-ATPase Inhibition
The primary molecular target of the concanamycins is the V-type H+-ATPase. These proton pumps are complex multi-subunit enzymes responsible for acidifying various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. The acidic environment within these compartments is essential for a multitude of cellular functions.
By binding to the V₀ subunit of the V-ATPase, concanamycins block the proton translocation machinery.[3] This leads to a rapid increase in the pH of these organelles, effectively neutralizing their acidic environment. The consequences of this de-acidification are far-reaching and form the basis of the diverse biological effects of these compounds.
Downstream Cellular Effects
The inhibition of V-ATPase by Concanamycin A, B, and C triggers a cascade of downstream cellular events, primarily due to the disruption of lysosomal function.
Inhibition of Autophagy
Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are engulfed in double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where their contents are degraded and recycled. The acidic environment of the lysosome is critical for the activity of the degradative enzymes.
Concanamycins, by neutralizing lysosomal pH, block the final step of autophagy – the degradation of autophagosomal cargo. This leads to an accumulation of autophagosomes within the cell, a hallmark of autophagy inhibition.
Induction of Apoptosis
Prolonged inhibition of V-ATPase and the subsequent disruption of cellular homeostasis can lead to the induction of apoptosis, or programmed cell death. The precise mechanisms are complex and can be cell-type dependent, but they often involve the intrinsic (mitochondrial) pathway. The accumulation of cellular stress, including the buildup of undigested material due to autophagy blockage, can trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program.
Experimental Protocols
V-ATPase Inhibition Assay
This assay measures the ability of Concanamycin A, B, and C to inhibit the proton-pumping activity of V-ATPase in isolated membrane vesicles.
Materials:
-
Isolated membrane vesicles containing V-ATPase
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 2 mM MgCl₂)
-
ATP
-
Acridine orange (fluorescent pH probe)
-
Concanamycin A, B, and C stock solutions (in DMSO)
-
Fluorometer
Procedure:
-
Resuspend isolated membrane vesicles in the assay buffer.
-
Add acridine orange to the vesicle suspension to a final concentration of 5 µM.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (excitation at 492 nm, emission at 530 nm).
-
Add varying concentrations of Concanamycin A, B, or C (or DMSO as a control) to the cuvette and incubate for a short period.
-
Initiate the proton-pumping reaction by adding ATP to a final concentration of 1 mM.
-
Monitor the quenching of acridine orange fluorescence over time. The rate of fluorescence quenching is proportional to the rate of proton pumping.
-
Calculate the percentage of inhibition for each concanamycin concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effects of Concanamycin A, B, and C on cultured cells by measuring their metabolic activity.[2]
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
96-well microplates
-
Concanamycin A, B, and C stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Concanamycin A, B, or C for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the ability of Concanamycin A, B, and C to inhibit the proliferation of lymphocytes stimulated by a mitogen.[6][7][8][9][10]
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or splenocytes
-
Complete RPMI-1640 medium
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))
-
96-well microplates
-
Concanamycin A, B, and C stock solutions (in DMSO)
-
[³H]-Thymidine
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate the isolated lymphocytes in a 96-well plate.
-
Add the desired concentrations of Concanamycin A, B, or C to the wells. Include a vehicle control (DMSO).
-
Stimulate the lymphocytes to proliferate by adding a mitogen (e.g., PHA at 5 µg/mL).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Pulse the cells by adding [³H]-Thymidine (1 µCi/well) for the final 18-24 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each treatment relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
Concanamycin A, B, and C are potent inhibitors of V-type H+-ATPases with significant effects on fundamental cellular processes. Concanamycin A is the most extensively studied, with a well-characterized IC₅₀ for V-ATPase inhibition in the low nanomolar range. This compound appears to be similarly potent, while data for Concanamycin C is less specific but suggests comparable activity. Their ability to disrupt lysosomal acidification leads to the inhibition of autophagy and the induction of apoptosis, making them valuable research tools and potential starting points for the development of novel therapeutics, particularly in the field of oncology. Further comparative studies are warranted to fully elucidate the subtle differences in the activity profiles of these three related macrolides, which could inform the selection of the most appropriate compound for specific research or therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Lab13 [science.umd.edu]
- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 10. researchgate.net [researchgate.net]
Confirming Lysosomal De-acidification After Concanamycin B Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the de-acidification of lysosomes following treatment with Concanamycin B is a critical step in various experimental workflows. This guide provides a detailed comparison of common methods, complete with experimental protocols and supporting data, to assist in selecting the most appropriate technique for your research needs.
This compound is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments, including lysosomes.[1][2] Inhibition of V-ATPase by this compound leads to a rapid increase in lysosomal pH, a phenomenon known as de-acidification.[3] This guide will focus on fluorescent probe-based methods to confirm this effect.
Comparative Analysis of Fluorescent Probes for Lysosomal pH Measurement
Several fluorescent probes are available to measure lysosomal pH, each with distinct characteristics. The choice of probe depends on the specific experimental requirements, such as the need for ratiometric measurements, photostability, and sensitivity.
| Probe | Principle of Detection | Advantages | Disadvantages | Typical Concentration |
| LysoTracker Probes | Weakly basic amines that accumulate in acidic organelles. Fluorescence is largely pH-insensitive, but accumulation is pH-dependent. | High selectivity for acidic organelles, available in multiple colors.[4][5] | Not suitable for quantitative pH measurements; can cause lysosomal alkalinization with prolonged incubation.[4][5] | 50-100 nM[4] |
| LysoSensor Probes | Weakly basic amines that exhibit pH-dependent fluorescence intensity or spectral shifts. | Ratiometric probes (e.g., LysoSensor Yellow/Blue) allow for quantitative pH measurements.[1][6] | Can be finicky, may require optimization, and some variants are prone to photobleaching.[7][8] | 1-5 µM[9] |
| Acridine Orange | A metachromatic dye that emits red fluorescence in acidic compartments (high concentration) and green fluorescence in the cytoplasm and nucleus (low concentration). | Simple and widely used for qualitative assessment of lysosomal acidification.[10][11] | Not ideal for quantitative pH measurements due to its complex spectral behavior and potential for artifacts.[12] | 1-5 µg/mL[13] |
| pHLys Red | A small molecule fluorescent probe with high lysosomal specificity and sensitivity to pH changes. | High specificity and retention, sensitive to pH changes within the typical lysosomal range. | Newer probe, less established than others. | Varies by manufacturer |
| FITC-Dextran | A pH-sensitive fluorophore conjugated to dextran, which is taken up by endocytosis and accumulates in lysosomes. | Allows for ratiometric pH measurements by flow cytometry or microscopy.[14] | Requires a loading and chase period for lysosomal accumulation. | 1-5 mg/mL[1] |
Experimental Protocols
Below are detailed protocols for the most commonly used fluorescent probes to confirm lysosomal de-acidification after this compound treatment.
Protocol 1: Qualitative Assessment using LysoTracker Red DND-99
This protocol is suitable for visualizing the loss of acidic compartments following this compound treatment.
Materials:
-
Cells of interest cultured on coverslips or in imaging dishes
-
This compound (stock solution in DMSO)
-
LysoTracker Red DND-99 (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for the appropriate duration (e.g., 1-2 hours). Include a vehicle-treated control (DMSO).
-
LysoTracker Staining: During the last 30 minutes of this compound treatment, add LysoTracker Red DND-99 to the culture medium to a final concentration of 50-75 nM.[1]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for LysoTracker Red (Excitation/Emission: ~577/590 nm).
-
Analysis: In control cells, bright, punctate red fluorescence will be observed, indicating acidic lysosomes. In this compound-treated cells, a significant reduction in the intensity and/or number of these puncta is expected, confirming lysosomal de-acidification.[15]
Protocol 2: Quantitative Ratiometric Measurement using LysoSensor Yellow/Blue DND-160
This protocol allows for a quantitative measurement of the change in lysosomal pH.
Materials:
-
Cells of interest cultured in a black-walled, clear-bottom 96-well plate
-
This compound (stock solution in DMSO)
-
LysoSensor Yellow/Blue DND-160 (1 mM stock in DMSO)
-
Live-cell imaging medium
-
Nigericin and Monensin (for standard curve generation)
-
A series of pH calibration buffers (pH 4.0 - 7.0)
-
Fluorescence plate reader with dual-emission capabilities
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
LysoSensor Staining: Add LysoSensor Yellow/Blue DND-160 to the culture medium to a final concentration of 1-5 µM and incubate for 5-10 minutes at 37°C.[9]
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., ~450 nm and ~520 nm) with excitation at ~360 nm.
-
Standard Curve Generation:
-
In a separate set of wells, incubate untreated cells with LysoSensor Yellow/Blue as above.
-
Replace the medium with pH calibration buffers containing 10 µM nigericin and 10 µM monensin to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio at each pH to generate a standard curve.
-
-
Analysis: Calculate the ratio of the two emission intensities for both control and this compound-treated cells. Convert these ratios to pH values using the standard curve. A significant increase in the calculated pH in treated cells confirms de-acidification.
Protocol 3: Flow Cytometry Analysis using Acridine Orange
This protocol provides a high-throughput method to assess changes in the acidic lysosomal compartment.
Materials:
-
Cells in suspension
-
This compound (stock solution in DMSO)
-
Acridine Orange (stock solution in water)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension with this compound as described in Protocol 1.
-
Acridine Orange Staining: Add Acridine Orange to the cell suspension to a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C in the dark.[13]
-
Washing: Centrifuge the cells and resuspend them in PBS.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Use a 488 nm laser for excitation and collect fluorescence in the green (e.g., 530/30 nm) and red (e.g., 670 nm long-pass) channels.
-
Analysis: In control cells, a high red fluorescence intensity will be observed due to the accumulation of Acridine Orange in acidic lysosomes. In this compound-treated cells, a decrease in red fluorescence and a potential increase in green fluorescence will be observed, indicating a loss of the acidic compartment.[10][11]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: this compound inhibits the V-ATPase, preventing proton pumping into the lysosome and leading to de-acidification.
Caption: A generalized workflow for assessing lysosomal de-acidification using fluorescent probes.
Conclusion
Confirming lysosomal de-acidification after this compound treatment is readily achievable using a variety of fluorescent probes. For qualitative assessment and visualization, LysoTracker probes are a reliable choice. For quantitative and robust pH measurements, ratiometric probes like LysoSensor Yellow/Blue or FITC-dextran are recommended. Acridine Orange offers a simple, albeit less quantitative, alternative suitable for high-throughput screening by flow cytometry. The selection of the appropriate method should be guided by the specific research question and the available instrumentation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately confirm the effects of this compound on lysosomal pH.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LysoTracker | AAT Bioquest [aatbio.com]
- 5. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiodynamic Therapy with Acridine Orange Is an Effective Treatment for Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysosomotropic Agents: Concanamycin B and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the lysosome plays a critical role in degradation, signaling, and metabolic homeostasis. The manipulation of lysosomal function, particularly its acidic environment, is a key strategy in various research and therapeutic contexts. Lysosomotropic agents, compounds that preferentially accumulate in lysosomes, are invaluable tools for this purpose. This guide provides a detailed comparison of Concanamycin B with other widely used lysosomotropic agents—Bafilomycin A1, Chloroquine, and Ammonium Chloride—supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Strategies
Lysosomotropic agents primarily function by increasing the luminal pH of lysosomes, thereby inhibiting the activity of acid-dependent hydrolases. However, they achieve this through distinct mechanisms.
V-ATPase Inhibition: this compound and Bafilomycin A1 are potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase). This proton pump is responsible for actively transporting protons into the lysosome, maintaining its acidic interior.[1][2][3][4][5][6] By binding to the V-ATPase complex, these macrolide antibiotics block proton translocation, leading to a rapid and sustained increase in lysosomal pH.[1][6] Concanamycin A and B are considered more potent and specific H+-ATPase inhibitors than bafilomycin A1.
Weak Base Accumulation: Chloroquine and Ammonium Chloride (NH4Cl) are weak bases that freely diffuse across cellular membranes in their uncharged state.[7][8][9][10][11][12][13][14][15][16] Once inside the acidic environment of the lysosome, they become protonated.[7][8][10][17] This charged form is membrane-impermeant and becomes trapped within the organelle, leading to its accumulation.[8][14] This process effectively buffers the lysosomal lumen, raising its pH.[7][8][9][10][12][13][14][15]
Quantitative Comparison of Lysosomotropic Agents
The efficacy and cellular impact of these agents can vary significantly. The following table summarizes key quantitative data gathered from various studies.
| Parameter | This compound | Bafilomycin A1 | Chloroquine | Ammonium Chloride (NH4Cl) |
| Primary Mechanism | V-ATPase Inhibition[3][4][5] | V-ATPase Inhibition[1][2][18] | Weak Base Accumulation[7][8][10][12][14][15] | Weak Base Accumulation[9][11][15][16][19] |
| Potency (Typical Concentration) | Nanomolar (nM) range (e.g., 4-25 nM)[3][4] | Nanomolar (nM) range (e.g., 1-100 nM)[1][20] | Micromolar (µM) to Millimolar (mM) range[15][21] | Millimolar (mM) range (e.g., 2-20 mM)[19][20][22][23] |
| Reported IC50 for V-ATPase | ~5 nM[4] | Varies by study | Not applicable | Not applicable |
| Effect on Autophagy | Blocks autophagosome-lysosome fusion and degradation | Potent inhibitor of autophagy by preventing lysosomal acidification and autophagosome-lysosome fusion[1][2][18] | Inhibits autophagic flux by impairing autophagosome-lysosome fusion[7][10][21][24][25] | Inhibits autophagy by raising intralysosomal pH[9] |
| Other Reported Cellular Effects | Induces cell death in activated CD8+ CTLs[5] | Can act as a K+ ionophore, inducing mitochondrial damage and apoptosis[2][18][26] | Can induce apoptosis, affects inflammatory signaling, and has p53-dependent and -independent cytotoxic effects[7][27] | Can affect cell proliferation, protein turnover, and excitatory synaptic transmission[19][22][23][28][29] |
Experimental Protocols
Accurate measurement of lysosomal pH is crucial for evaluating the efficacy of lysosomotropic agents. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Lysosomal pH using a Ratiometric Fluorescent Dye
This protocol utilizes a pH-sensitive fluorescent probe to quantitatively measure the luminal pH of lysosomes.
Materials:
-
Cultured cells of interest
-
Lysosomotropic agent (e.g., this compound)
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe
-
Live-cell imaging buffer (e.g., HBSS)
-
Calibration buffers of known pH (ranging from pH 4.0 to 7.0) containing a K+/H+ ionophore (e.g., Nigericin)
-
Fluorescence microscope with appropriate filter sets for the chosen probe
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with the ratiometric lysosomal pH probe according to the manufacturer's instructions.
-
Treatment: Replace the dye-containing medium with fresh medium containing the lysosomotropic agent at the desired concentration and incubate for the specified time.
-
Image Acquisition (Experimental): Wash the cells with live-cell imaging buffer. Acquire fluorescence images at the two emission wavelengths of the ratiometric probe.
-
Calibration Curve Generation:
-
Prepare a separate set of dye-loaded cells.
-
Incubate these cells with the different pH calibration buffers containing nigericin for a short period to equilibrate the intra-lysosomal pH with the external buffer pH.
-
Acquire fluorescence images at both wavelengths for each pH point.
-
-
Data Analysis:
-
Measure the fluorescence intensity at both wavelengths for individual lysosomes in both the experimental and calibration images.
-
Calculate the ratio of the two fluorescence intensities for each lysosome.
-
Plot the fluorescence ratio from the calibration samples against the known pH of the buffers to generate a standard curve.
-
Use the standard curve to determine the lysosomal pH of the experimental samples based on their fluorescence ratios.[17][30][31][32][33]
-
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of lysosomal pH increase by different agents.
Caption: Workflow for measuring lysosomal pH.
Concluding Remarks
The choice of a lysosomotropic agent depends on the specific experimental goals. This compound and Bafilomycin A1 offer potent and specific inhibition of V-ATPase, making them ideal for studies focused on the direct consequences of blocking this proton pump. Chloroquine and Ammonium Chloride, while less potent, are valuable for their well-characterized effects on autophagy and their long history of use in cell biology. Understanding the distinct mechanisms and cellular impacts of these agents is paramount for the accurate design and interpretation of experiments aimed at unraveling the multifaceted roles of the lysosome.
References
- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the vacuolar H(+)-ATPases in the secretory pathway of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concanamycin A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. invivogen.com [invivogen.com]
- 11. Lysosomotropic agents ammonium chloride and chloroquine inhibit both the synthesis and secretion of procollagen by freshly isolated embryonic chick tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Widely available lysosome targeting agents should be considered as potential therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bafilomycin - Wikipedia [en.wikipedia.org]
- 19. The effect of ammonium chloride on metabolism of primary neurons and neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In bafilomycin A1-resistant cells, bafilomycin A1 raised lysosomal pH and both prodigiosins and concanamycin A inhibited growth through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Ammonium chloride alters renal tubular cell growth and protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Ammonium chloride reduces excitatory synaptic transmission onto CA1 pyramidal neurons of mouse organotypic slice cultures [frontiersin.org]
- 29. Ammonium chloride affects receptor number and lateral mobility of the vasopressin V2-type receptor in the plasma membrane of LLC-PK1 renal epithelial cells: role of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 31. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Cross-Validation of Concanamycin B Effects with LysoTracker Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Concanamycin B's effects on lysosomal acidification with the widely used fluorescent probe, LysoTracker. We offer a detailed analysis supported by experimental data and protocols to facilitate the cross-validation of findings in lysosomal research.
Introduction
Lysosomes are critical cellular organelles responsible for degradation and recycling processes, maintaining cellular homeostasis. Their function is critically dependent on a highly acidic internal pH, which is maintained by the vacuolar-type H+-ATPase (V-ATPase). Dysregulation of lysosomal pH is implicated in various diseases, including neurodegenerative disorders and cancer.
This compound is a potent and specific inhibitor of V-ATPase.[1][2][3] By binding to the V0 subunit of the proton pump, it effectively blocks the transport of protons into the lysosome, leading to an increase in lysosomal pH and subsequent impairment of lysosomal function.[1][4][5]
LysoTracker dyes are fluorescent probes that accumulate in acidic organelles.[6][7] These probes are weak bases that become protonated and trapped within the acidic lumen of lysosomes, providing a qualitative and semi-quantitative measure of lysosomal acidification. A decrease in LysoTracker staining intensity is indicative of lysosomal de-acidification.
Cross-validating the effects of V-ATPase inhibitors like this compound with a reliable method for assessing lysosomal pH, such as LysoTracker staining, is crucial for robust experimental design and accurate interpretation of results. This guide outlines the necessary protocols and presents data to support this cross-validation.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the V-ATPase proton pump. This pump is a multi-subunit complex responsible for actively transporting protons from the cytoplasm into the lysosomal lumen, utilizing the energy from ATP hydrolysis. This compound specifically binds to the c-subunit of the V0 transmembrane domain of the V-ATPase, which blocks the rotation of the proteolipid ring and thereby inhibits proton translocation.[1][4][5][8] This leads to a rapid increase in the luminal pH of lysosomes and other acidic organelles.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound and Staining with LysoTracker Red
This protocol describes the treatment of cultured mammalian cells with this compound to inhibit lysosomal acidification, followed by staining with LysoTracker Red to visualize the effect.
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LysoTracker Red DND-99 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Recommended final concentrations range from 1 nM to 100 nM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 1 to 4 hours at 37°C in a CO2 incubator.
-
-
LysoTracker Red Staining:
-
Prepare a working solution of LysoTracker Red DND-99 in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended.[9]
-
Aspirate the this compound-containing medium and wash the cells once with warm PBS.
-
Add the LysoTracker Red working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Aspirate the LysoTracker Red solution and replace it with fresh, pre-warmed live-cell imaging medium.
-
Immediately image the cells using a fluorescence microscope with appropriate filters for LysoTracker Red (Excitation/Emission: ~577/590 nm).
-
Acquire images from multiple fields for each condition.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of LysoTracker Red staining per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Compare the MFI of this compound-treated cells to the vehicle-treated control cells.
-
Protocol 2: Quantitative Measurement of Lysosomal pH using LysoSensor Yellow/Blue
For a more quantitative cross-validation, LysoSensor Yellow/Blue DND-160, a ratiometric pH indicator, can be used. This dye exhibits a pH-dependent shift in its fluorescence emission, allowing for a more precise measurement of lysosomal pH.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound
-
LysoSensor Yellow/Blue DND-160 (stock solution in DMSO)
-
Live-cell imaging medium
-
Fluorescence microscope with dual-emission detection capabilities
-
Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Nigericin and Monensin (ionophores for pH calibration)
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
LysoSensor Staining:
-
Imaging:
-
Replace the staining solution with fresh live-cell imaging medium.
-
Image the cells using a fluorescence microscope. Acquire images at two emission wavelengths (e.g., ~450 nm for blue and ~530 nm for yellow) with excitation at ~360 nm.
-
-
In Situ Calibration:
-
To generate a standard curve, treat a separate set of stained cells with calibration buffers of known pH containing 10 µM nigericin and 10 µM monensin. These ionophores will equilibrate the lysosomal pH with the extracellular buffer pH.
-
Acquire images at both emission wavelengths for each calibration buffer.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue) for each lysosome in the experimental and calibration samples.
-
Generate a standard curve by plotting the fluorescence ratio against the known pH of the calibration buffers.
-
Determine the lysosomal pH of the this compound-treated and control cells by interpolating their fluorescence ratios on the standard curve.
-
Data Presentation and Comparison
The following tables summarize the expected outcomes and provide a framework for comparing the effects of this compound as measured by LysoTracker staining and a ratiometric pH indicator.
Table 1: Effect of this compound on LysoTracker Red Staining
| This compound Concentration (nM) | Expected LysoTracker Red MFI (Arbitrary Units) | Qualitative Observation |
| 0 (Vehicle) | 100 ± 10 | Bright, punctate staining |
| 1 | 85 ± 8 | Slightly reduced punctate staining |
| 10 | 40 ± 5 | Significantly reduced staining |
| 50 | 15 ± 3 | Very dim, diffuse staining |
| 100 | 5 ± 2 | No discernible punctate staining |
Note: The MFI values are representative and will vary depending on the cell type, microscope settings, and other experimental conditions. A clear dose-dependent decrease in LysoTracker fluorescence is the expected outcome.
Table 2: Comparison of LysoTracker with Alternative Lysosomal pH Probes
| Feature | LysoTracker Probes | LysoSensor Yellow/Blue | Dextran-Conjugated pH-Sensitive Dyes |
| Principle | Accumulates in acidic organelles | Ratiometric pH indicator | Endocytosed and delivered to lysosomes |
| Measurement | Qualitative/Semi-quantitative | Quantitative | Quantitative |
| Advantages | Easy to use, bright signal | Provides numerical pH values, less sensitive to dye concentration | Tracks the endo-lysosomal pathway |
| Limitations | Signal can be affected by the number and size of lysosomes, not a direct measure of pH.[12] | Requires ratiometric imaging and calibration | Requires longer incubation times for uptake |
| Typical Conc. | 50-100 nM | 1-5 µM | Varies |
| Incubation Time | 15-60 minutes | 5-15 minutes | Several hours to overnight |
Conclusion
The cross-validation of this compound's effects on lysosomal acidification using LysoTracker staining provides a robust approach to studying lysosomal function. This compound serves as a reliable tool to induce lysosomal de-acidification, and the resulting decrease in LysoTracker fluorescence confirms the probe's utility in detecting changes in lysosomal pH. For more precise and quantitative assessments, ratiometric probes like LysoSensor Yellow/Blue are recommended as a complementary method. By employing these parallel approaches, researchers can gain a more comprehensive and validated understanding of the role of lysosomal pH in various cellular processes and disease states.
References
- 1. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of acridine orange, LysoTracker Red, and quinacrine as fluorescent probes for long-term tracking of acidic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Function of V-ATPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring lysosomal biology: current approaches and methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Concanamycin B and Chloroquine in Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
In the study of autophagy, a cellular process of degradation and recycling, the use of inhibitors is crucial to elucidate its intricate mechanisms and role in disease. Among the most common late-stage autophagy inhibitors are Concanamycin B and Chloroquine. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Distinct yet Overlapping Roles in Autophagy Inhibition
This compound , and its frequently studied analog Concanamycin A, are potent and specific inhibitors of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is responsible for acidifying lysosomes. By inhibiting the V-ATPase, this compound prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo by blocking the acidification necessary for lysosomal hydrolase activity.
Chloroquine , a well-established antimalarial drug, also inhibits the final stages of autophagy. Its primary mechanism is believed to be the impairment of autophagosome-lysosome fusion. While it is also suggested to raise lysosomal pH, its effect on lysosomal acidity may be less direct compared to V-ATPase inhibitors. Furthermore, Chloroquine has been reported to cause disorganization of the Golgi apparatus and the endo-lysosomal system, which could contribute to its inhibitory effect on autophagy.
Efficacy Comparison: A Quantitative Look
Direct comparative studies on the efficacy of this compound and Chloroquine in autophagy inhibition are limited. However, data from studies comparing Concanamycin A (as a proxy for this compound) and Chloroquine, as well as studies comparing Chloroquine with Bafilomycin A1 (another V-ATPase inhibitor with the same mechanism as Concanamycin), provide valuable insights into their relative potencies.
A key method to quantify the inhibition of autophagic flux is to measure the accumulation of proteins that are normally degraded by lysosomes. One study compared the ability of Concanamycin A and Chloroquine to increase the expression of Bone Morphogenetic Protein Receptor type-II (BMPR-II), a protein degraded via the lysosomal pathway. The results, summarized in the table below, indicate that Concanamycin A is more potent at a much lower concentration.
| Compound | Concentration | Fold Increase in BMPR-II | Cell Type |
| Concanamycin A | 50 nM | 5.6-fold[1] | Human Pulmonary Artery Endothelial Cells |
| Chloroquine | 100 µM | 3.5-fold[1] | Human Pulmonary Artery Endothelial Cells |
Furthermore, studies comparing Chloroquine to Bafilomycin A1 have shown that Bafilomycin A1 leads to a more pronounced accumulation of LC3-II, a marker for autophagosomes, at earlier time points than Chloroquine[2]. This suggests that V-ATPase inhibitors like this compound may have a more rapid and robust effect on blocking autophagic flux.
It is important to note that Chloroquine can have off-target effects that are independent of its role in autophagy inhibition. These should be taken into consideration when interpreting experimental results.
Experimental Protocols
Accurate measurement of autophagic flux is essential for studying autophagy. Below are detailed protocols for two common methods used to assess the efficacy of autophagy inhibitors.
Protocol 1: Autophagic Flux Assay by LC3-II and p62/SQSTM1 Western Blotting
This method quantifies the accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1 in the presence of a late-stage autophagy inhibitor.
Materials:
-
Cell culture reagents
-
This compound or Chloroquine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (typically in the nanomolar range, e.g., 10-100 nM) or Chloroquine (in the micromolar range, e.g., 20-50 µM) for a specified time (e.g., 2, 4, 6, or 24 hours). Include a vehicle-treated control group. To measure flux, include experimental groups with your treatment of interest (e.g., starvation, a drug) with and without the autophagy inhibitor.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the LC3-II and p62 levels to the loading control. Autophagic flux is determined by the difference in LC3-II and p62 levels between samples treated with and without the inhibitor.
Protocol 2: mCherry-GFP-LC3 Autophagic Flux Assay
This fluorescence-based assay utilizes a tandem-tagged LC3 protein (mCherry-GFP-LC3) to monitor the maturation of autophagosomes into autolysosomes. In neutral pH autophagosomes, both GFP and mCherry fluoresce (yellow signal). Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists (red signal).
Materials:
-
Cells stably expressing the mCherry-GFP-LC3 reporter plasmid
-
Fluorescence microscope or flow cytometer
-
This compound or Chloroquine
Procedure:
-
Cell Seeding and Treatment: Seed the mCherry-GFP-LC3 expressing cells in a suitable imaging dish or multi-well plate. Treat the cells with this compound or Chloroquine as described in Protocol 1.
-
Live-Cell Imaging or Flow Cytometry:
-
Microscopy: Acquire images of the cells using a fluorescence microscope with appropriate filters for GFP and mCherry.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer capable of detecting both GFP and mCherry fluorescence.
-
-
Data Analysis:
-
Microscopy: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An accumulation of yellow puncta in the presence of the inhibitor indicates a blockage of autophagic flux.
-
Flow Cytometry: Analyze the ratio of mCherry to GFP fluorescence. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux, while a blockage of flux by inhibitors will prevent this shift.
-
Visualizing the Mechanisms
To better understand the points of intervention for this compound and Chloroquine, the following diagrams illustrate the autophagy pathway and the experimental workflow.
References
A Comparative Guide to Western Blot Validation of LC3-II Accumulation with Concanamycin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Concanamycin B with other common inhibitors used for the validation of LC3-II accumulation in autophagy studies. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the appropriate tools for monitoring autophagic flux.
Understanding Autophagic Flux and the Role of Inhibitors
Autophagy is a cellular recycling process involving the formation of double-membraned vesicles, termed autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. A key marker for monitoring autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these two possibilities, an autophagic flux assay is performed, often employing inhibitors that block the final degradation step in the lysosome. This leads to an accumulation of LC3-II, and the magnitude of this accumulation is indicative of the rate of autophagic flux.
This compound is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme responsible for acidifying the lysosomal lumen. By inhibiting V-ATPase, this compound prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents, leading to a measurable accumulation of LC3-II.
Comparison of Autophagy Inhibitors for LC3-II Accumulation
Several reagents are available to block autophagic flux. Here, we compare this compound with two other widely used inhibitors: Bafilomycin A1 and Chloroquine.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Advantages | Key Disadvantages |
| This compound | V-ATPase inhibitor, blocks autophagosome-lysosome fusion. | 10 - 100 nM | Highly potent and specific V-ATPase inhibitor. | Can have off-target effects at higher concentrations or with prolonged treatment. |
| Bafilomycin A1 | V-ATPase inhibitor, similar to this compound.[1] | 10 - 100 nM | Well-characterized and widely used in autophagy research.[2] | Can affect other cellular processes like endocytic trafficking with long incubation times.[3] |
| Chloroquine | Weak base that increases lysosomal pH, inhibiting lysosomal enzymes.[3] | 10 - 50 µM | Cost-effective and readily available. | Less specific than V-ATPase inhibitors; can have broader effects on lysosomal function.[2] |
Quantitative Data Summary:
The following table summarizes representative quantitative data from studies comparing the effects of these inhibitors on LC3-II levels as determined by Western blot.
| Cell Line | Inhibitor | Concentration | Treatment Duration | Fold Increase in LC3-II (approx.) | Reference |
| HeLa | Bafilomycin A1 | 10 nM | 24 h | Maximal increase (EC50: 5.6 nM) | [1] |
| HeLa | Chloroquine | 30 µM | 24 h | Near-maximal increase (EC50: 30 µM) | [1] |
| Primary Cortical Neurons | Bafilomycin A1 | 10 nM | 24 h | ~2.5-fold | [2] |
| Primary Cortical Neurons | Chloroquine | 40 µM | 24 h | ~3-fold | [2] |
| A549 | Chloroquine | 10 µM | Not Specified | Positive Control | [4] |
Visualizing the Molecular Pathway and Experimental Process
To better understand the underlying mechanisms and the experimental procedure, we provide the following diagrams created using the DOT language.
Caption: Autophagy signaling pathway and the point of inhibition by this compound.
References
- 1. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Negative Controls for Concanamycin B Experiments
For researchers, scientists, and drug development professionals utilizing Concanamycin B, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), the selection of appropriate negative controls is paramount for ensuring the validity and specificity of experimental findings. This guide provides a comprehensive comparison of negative control strategies, supported by experimental data and detailed protocols, to aid in the robust design of experiments involving this macrolide antibiotic.
This compound exerts its biological effects by inhibiting the proton-pumping activity of V-ATPase, a multi-subunit enzyme responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This inhibition disrupts a multitude of cellular processes, such as protein trafficking, degradation, and signaling. To unequivocally attribute an observed effect to the specific inhibition of V-ATPase by this compound, it is crucial to employ rigorous negative controls.
This guide explores three main types of negative controls: vehicle controls, comparative compound controls, and genetic controls. Each approach offers distinct advantages and, when used in combination, provides the most compelling evidence for the on-target effects of this compound.
Comparison of Negative Control Strategies
| Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (typically DMSO) is administered to cells or tissues at the same final concentration as the experimental group. | - Simple and essential for all experiments. - Accounts for any effects of the solvent on the experimental system. | - Does not control for off-target effects of the this compound molecule itself. |
| Comparative Compound Control | Another well-characterized V-ATPase inhibitor, such as Bafilomycin A1, is used in parallel. | - Helps to confirm that the observed phenotype is due to V-ATPase inhibition. - Can reveal subtle differences in the activities of different V-ATPase inhibitors.[1][2] | - Does not rule out the possibility that both compounds share the same off-target effects. - Potency and secondary effects may differ.[1] |
| Genetic Control | Experiments are performed in cells where the V-ATPase is genetically inactivated, for example, through gene knockout or siRNA-mediated knockdown of essential subunits. | - Provides the most definitive evidence for the on-target specificity of this compound. - Directly demonstrates that the drug's effect is dependent on the presence of a functional V-ATPase.[3][4] | - Can be technically challenging and time-consuming to generate stable knockout/knockdown cell lines. - Potential for compensatory mechanisms to arise in genetically modified cells. |
Experimental Data
Vehicle-Controlled Experiment: Effect of this compound on Vacuolar Morphology
In a study examining the role of V-ATPase in vacuolar fission and fusion in yeast, researchers used a vehicle control (DMSO) to demonstrate the specific effect of this compound on vacuole fragmentation.
| Treatment | % of Cells with Fragmented Vacuoles |
| DMSO (Vehicle) | 85% |
| 1 µM Concanamycin A | 15% |
| Data adapted from a study on yeast vacuole morphology, where Concanamycin A was used as a V-ATPase inhibitor. This compound would be expected to yield similar results.[3] |
Comparative Compound Experiment: Inhibition of Glycoprotein Trafficking
A comparative study on the effects of Concanamycin A (Folimycin) and Bafilomycin A1 on the processing of viral glycoproteins in BHK cells revealed both similarities and distinctions in their inhibitory profiles.
| Inhibitor | Concentration for 50% Inhibition of Cell Fusion |
| Concanamycin A (Folimycin) | ~2 nM |
| Bafilomycin A1 | ~31 nM |
| This data highlights that while both compounds inhibit V-ATPase, their potencies can differ significantly.[1] |
Genetic Control Experiment: this compound Effect in V-ATPase Deficient Cells
| Cell Type | Treatment | LC3 Recruitment to Phagosomes |
| Wild-Type | Vehicle | +++ |
| Wild-Type | This compound | + |
| V-ATPase Knockout | Vehicle | + |
| V-ATPase Knockout | This compound | + |
| Hypothetical data illustrating the expected outcome in a genetic control experiment. |
Experimental Protocols
Protocol 1: Vehicle-Controlled Lysosomal pH Measurement
Objective: To determine the effect of this compound on lysosomal pH using a fluorescent dye.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
LysoSensor™ Green DND-189 or similar lysosomotropic pH-sensitive dye
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete medium. A typical final concentration is 10-100 nM.
-
Prepare a vehicle control solution by adding the same volume of DMSO to complete medium as used for the highest concentration of this compound.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
During the last 30-60 minutes of incubation, load the cells with the LysoSensor™ dye according to the manufacturer's instructions.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. A decrease in the fluorescence ratio (for ratiometric dyes) or an increase in fluorescence (for certain single-wavelength dyes) in this compound-treated cells compared to the vehicle control indicates lysosomal alkalinization.[5][6]
Protocol 2: V-ATPase Activity Assay using Isolated Membranes
Objective: To directly measure the inhibitory effect of this compound on V-ATPase activity.
Materials:
-
Isolated membrane fractions enriched in V-ATPase (e.g., from yeast vacuoles or mammalian lysosomes)
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl)
-
ATP
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Phosphate detection reagent (e.g., malachite green)
Procedure:
-
Pre-incubate the membrane fractions with various concentrations of this compound or vehicle control in the assay buffer for 15-30 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
The amount of inorganic phosphate released is proportional to the ATPase activity. A decrease in phosphate release in the presence of this compound indicates inhibition of V-ATPase.[7]
Visualizing the Impact of this compound
To understand the central role of V-ATPase and the effect of this compound, the following diagrams illustrate the relevant pathways and experimental logic.
Caption: Mechanism of V-ATPase and its inhibition by this compound.
Caption: Experimental workflow for validating this compound effects.
By carefully selecting and implementing the appropriate negative controls, researchers can confidently attribute their findings to the specific inhibition of V-ATPase by this compound, thereby enhancing the reliability and impact of their research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of lysosomal-mediated cell death by the pH-dependent calcium channel RECS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Concanamycin B: A Highly Specific V-ATPase Inhibitor with Minimal Off-Target Effects on P-ATPases
For researchers, scientists, and drug development professionals, the selection of highly specific molecular probes is paramount to obtaining reliable experimental outcomes. This guide provides a comprehensive comparison of Concanamycin B's inhibitory activity on Vacuolar-type H+-ATPase (V-ATPase) versus its effects on P-type ATPases (P-ATPases), supported by quantitative data and detailed experimental protocols.
This compound, a macrolide antibiotic, has emerged as a potent and selective inhibitor of V-ATPase, a proton pump crucial for the acidification of intracellular compartments such as lysosomes, endosomes, and Golgi vesicles. Its specificity is a critical attribute, ensuring that observed cellular effects are directly attributable to the inhibition of V-ATPase and not due to confounding interactions with other ATP-hydrolyzing enzymes, particularly the ubiquitously expressed P-ATPases like Na+/K+-ATPase and Ca2+-ATPases.
Quantitative Assessment of Specificity
The inhibitory potency of this compound and its close analog, Concanamycin A, has been quantified through the determination of their half-maximal inhibitory concentrations (IC50) against various ATPases. The data unequivocally demonstrates a profound selectivity for V-ATPase.
| Enzyme Target | Inhibitor | IC50 (nM) | Fold Selectivity (over V-ATPase) |
| Yeast V-type H+-ATPase | Concanamycin A | 9.2[1][2] | 1 |
| Porcine P-type Na+,K+-ATPase | Concanamycin A | > 20,000[1][2] | > 2174 |
| P-type H+-ATPase | Concanamycin A | > 20,000[1][2] | > 2174 |
| F-type H+-ATPase | Concanamycin A | > 20,000[1][2] | > 2174 |
Note: this compound exhibits similar activity to Concanamycin A.[3]
This remarkable difference in IC50 values, with nanomolar efficacy against V-ATPase and micromolar or negligible effects on P-ATPases, underscores the high specificity of this compound as a research tool.
Experimental Protocols
To empirically validate the specificity of this compound, standardized ATPase activity assays are employed. Below are detailed methodologies for assessing the inhibition of V-ATPase and a representative P-ATPase, the Na+/K+-ATPase.
V-ATPase Activity Assay
This protocol measures the hydrolytic activity of V-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Isolated vacuolar membranes or purified V-ATPase
-
This compound (various concentrations)
-
Assay Buffer: 50 mM Tris-Cl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.003% C12E10
-
ATP solution (100 mM)
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add 20 µL of the V-ATPase preparation to each well.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm.
-
Generate a standard curve using the phosphate standard to determine the concentration of Pi released.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
P-ATPase (Na+/K+-ATPase) Activity Assay
This assay is designed to measure the activity of Na+/K+-ATPase, a key P-type ATPase.
Materials:
-
Microsomal preparations rich in Na+/K+-ATPase or purified enzyme
-
This compound (various concentrations)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-Cl (pH 7.4), 1 mM EGTA
-
Ouabain (a specific Na+/K+-ATPase inhibitor, for control)
-
ATP solution (100 mM)
-
Malachite Green reagent
-
Phosphate standard solution
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A parallel set of dilutions for ouabain should also be prepared as a positive control for inhibition.
-
Add 20 µL of the Na+/K+-ATPase preparation to each well of a microplate.
-
Add 20 µL of the this compound dilutions, ouabain, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of ATP solution.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction and measure phosphate release as described in the V-ATPase assay (steps 7-9).
-
The Na+/K+-ATPase specific activity is determined by subtracting the activity in the presence of ouabain from the total activity.
-
Calculate the percentage of inhibition by this compound and determine the IC50 value.
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental design and the molecular mechanism of action, the following diagrams are provided.
Conclusion
The extensive body of evidence, combining quantitative IC50 data and established experimental protocols, firmly establishes this compound as a highly specific inhibitor of V-ATPase. Its negligible activity against P-ATPases at concentrations effective for V-ATPase inhibition makes it an invaluable tool for dissecting the physiological roles of vacuolar acidification in diverse cellular processes, from protein trafficking and degradation to signaling and disease pathogenesis. For researchers aiming for precise and reliable insights into V-ATPase function, this compound stands out as a superior and well-characterized molecular probe.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Concanamycin B
Effective management of Concanamycin B waste is crucial for ensuring laboratory safety and environmental protection. As a potent macrolide antibiotic and a selective inhibitor of vacuolar-type H+-ATPases (V-ATPases), this compound is classified as a hazardous and cytotoxic substance.[1][2][3] Improper disposal can lead to contamination and potential harm to human health and ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks. The Safety Data Sheet (SDS) for this compound highlights that it is fatal if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[4]
Personal Protective Equipment (PPE):
-
Lab Coat: A protective lab coat is mandatory.[5]
-
Eye Protection: Use tightly sealed goggles or other suitable eye protection.[4][5]
-
Respiratory Protection: In case of brief exposure or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[5]
Handling:
-
Work should be conducted in a well-ventilated area, preferably under a hood.
-
Avoid all personal contact, including inhalation of dust or fumes.[1][5]
-
Do not eat, drink, or smoke when handling the substance.[1][4]
This compound Disposal Workflow
The proper disposal of this compound follows the established guidelines for cytotoxic waste. The primary method of final disposal is incineration.[3][6]
Detailed Disposal Procedures
The disposal of this compound and any materials contaminated with it must be handled in accordance with local, state, and federal regulations for cytotoxic waste.[1]
Step 1: Segregation
-
Immediately after use, segregate all waste contaminated with this compound from other laboratory waste streams.[3] This includes personal protective equipment (PPE), vials, pipette tips, and any other consumables that have come into contact with the compound.[3]
Step 2: Containerization
-
Solid Waste: Place non-sharp, solid cytotoxic waste into designated purple bags or containers.[3][6][7] These containers must be leak-proof and clearly marked as cytotoxic.[8]
-
Sharps Waste: All sharps, such as needles, syringes, and broken glass, must be disposed of in a rigid, puncture-resistant sharps container with a purple lid.[3][7][9]
-
Liquid Waste: Unused or waste solutions of this compound should not be disposed of down the drain.[5][9] They must be collected in a sealed, leak-proof container that is compatible with the chemical and clearly labeled as "Cytotoxic Waste."[6][9]
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the appropriate hazard symbols.[6][7][8] The label should also include the date and the point of origin (e.g., laboratory name).[3]
-
Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.[3]
Step 4: Final Disposal
-
The final disposal method for cytotoxic waste is high-temperature incineration.[3][6][9]
-
Arrange for a licensed hazardous waste disposal contractor to collect the waste.[3] Ensure that the waste is accompanied by a hazardous waste consignment note.[7]
Spill Management
In the event of a spill, evacuate personnel from the immediate area.[4] Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Powder Spills: Cover the spill with a plastic sheet or tarp to minimize spreading.[4] Use a dry clean-up procedure; avoid creating dust.[1] The spilled material should be mechanically taken up and placed in an appropriate, labeled container for disposal.[4]
-
Liquid Spills: Contain the spill using sand, earth, or vermiculite.[1] Absorb the spill with an inert material and place it in a suitable container for disposal.[4]
After cleaning, decontaminate the area and all equipment used in the cleanup process.[1]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet for the most current and detailed information.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. agscientific.com [agscientific.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. swansea.ac.uk [swansea.ac.uk]
Safeguarding Research: A Comprehensive Guide to Handling Concanamycin B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical protocols for the handling and disposal of Concanamycin B, a potent macrolide antibiotic and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain experimental integrity. This compound is classified as a hazardous substance, and exposure can lead to adverse health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when working with this compound in any form (solid or in solution). The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving & Storage | - Nitrile gloves (single pair) |
| Weighing & Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown with closed cuffs- N95 or higher rated respirator- Chemical splash goggles and a full-face shield |
| Solution Preparation & Handling | - Double nitrile gloves- Disposable gown with closed cuffs- Chemical splash goggles- Work within a certified chemical fume hood |
| Cell Culture & In Vitro Assays | - Nitrile gloves- Laboratory coat- Biosafety cabinet (Class II) |
| Spill Cleanup | - Double nitrile gloves (heavy-duty)- Disposable gown with closed cuffs- N95 or higher rated respirator- Chemical splash goggles and a full-face shield- Shoe covers |
| Waste Disposal | - Nitrile gloves- Laboratory coat |
Note: All PPE should be donned before handling this compound and removed in a designated area to prevent the spread of contamination. Hands must be washed thoroughly with soap and water after removing gloves.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure risk and ensure procedural consistency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
